4-Bromo-2-(difluoromethoxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZHLBZNEBCOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630741 | |
| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-56-5 | |
| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(difluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a difluoromethoxy group, make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the difluoromethoxy group can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The bromine atom provides a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine ring.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with representative experimental protocols for its synthesis and a key chemical transformation.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, a combination of predicted and available data provides a useful profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₂NO | PubChem |
| Molecular Weight | 224.00 g/mol | PubChem[1] |
| CAS Number | 832735-56-5 | Apollo Scientific[2] |
| Appearance | Colorless to light yellow liquid (Predicted) | Various Suppliers |
| Boiling Point | 198.6 ± 35.0 °C (Predicted) | Acros Pharmatech[3] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | Acros Pharmatech[3] |
| pKa | 0.10 ± 0.10 (Predicted) | Acros Pharmatech[3] |
| Solubility | No data available. Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General Chemical Knowledge |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon) at 2-8°C. | BLD Pharm[4] |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group.
-
¹³C NMR: Signals for the five carbon atoms of the pyridine ring and a triplet for the carbon of the difluoromethoxy group due to coupling with fluorine.
-
¹⁹F NMR: A doublet signal for the two equivalent fluorine atoms of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak would be expected, showing a characteristic isotopic pattern for a compound containing one bromine atom.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and a common reaction of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Representative Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable pyridine precursor. A plausible synthetic route involves the introduction of the difluoromethoxy group followed by bromination.
Step 1: Synthesis of 2-(Difluoromethoxy)pyridine
This transformation can be achieved by the reaction of 2-hydroxypyridine with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent.
-
Materials:
-
2-Hydroxypyridine
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(difluoromethoxy)pyridine.
-
Step 2: Bromination of 2-(Difluoromethoxy)pyridine
The bromination of the electron-rich 2-(difluoromethoxy)pyridine at the 4-position can be achieved using a suitable brominating agent.
-
Materials:
-
2-(Difluoromethoxy)pyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(difluoromethoxy)pyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 4-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(difluoromethoxy)pyridine.
-
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While comprehensive experimental data on its properties is not widely published, its structural features suggest a versatile reactivity profile, particularly in cross-coupling reactions. The representative protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.
References
4-Bromo-2-(difluoromethoxy)pyridine molecular structure and weight
An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key building block for researchers, scientists, and professionals in drug development, particularly in the field of protein degradation.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a difluoromethoxy group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H4BrF2NO | [1][2] |
| Molecular Weight | 224.005 g/mol | [1] |
| CAS Number | 832735-56-5 | [1][3] |
| Appearance | Liquid (Physical state not definitively available) | [4] |
| Boiling Point (Predicted) | 198.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 0.10 ± 0.10 | [2] |
| Canonical SMILES | C1=CN=C(C=C1Br)OC(F)F | [2][5] |
| InChI Key | QKZHLBZNEBCOLM-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area, or under an inert atmosphere at 2-8°C. | [2][3] |
Experimental Protocols
General Synthetic Approach:
A potential synthesis could start from 4-bromo-2-hydroxypyridine. The hydroxyl group can be reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or other sources of the difluoromethoxy group, under basic conditions.
Caption: Hypothetical synthetic pathway for this compound.
Characterization Workflow:
Following synthesis, the compound would undergo a standard characterization workflow to confirm its identity and purity.
Caption: Standard experimental workflow for the characterization of a synthesized compound.
Applications in Drug Development
This compound is designated as a building block for protein degraders.[1] The difluoromethoxy group is a bioisostere for other functionalities and can improve metabolic stability and cell permeability of a molecule. The bromo- and pyridine functionalities provide versatile handles for further chemical modifications, making this compound valuable in the synthesis of libraries of small molecules for drug discovery, particularly for targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).
Safety Information
This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2-(difluoromethoxy)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the efficient and reproducible preparation of this target molecule.
Introduction
This compound is a substituted pyridine derivative of significant interest due to the unique physicochemical properties conferred by the difluoromethoxy group. This moiety can act as a lipophilic bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability, binding affinity, and membrane permeability of bioactive molecules. Consequently, robust and scalable synthetic routes to this compound are of high importance. The most logical and frequently employed synthetic strategy involves a two-step sequence: the preparation of the key intermediate, 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-pyridin-2(1H)-one), followed by its O-difluoromethylation.
Synthesis of the Key Intermediate: 4-Bromo-2-hydroxypyridine
The synthesis of 4-bromo-2-hydroxypyridine is most effectively achieved through the diazotization of 2-amino-4-bromopyridine, followed by hydrolysis of the resulting diazonium salt. This method is analogous to well-established procedures for the conversion of aminopyridines to their corresponding hydroxypyridines.
Synthesis Pathway
The reaction proceeds via the formation of a diazonium salt from 2-amino-4-bromopyridine in the presence of a mineral acid and a diazotizing agent, typically sodium nitrite. The unstable diazonium intermediate is then hydrolyzed in situ to yield the desired 4-bromo-2-hydroxypyridine.
Figure 1: Synthesis of 4-Bromo-2-hydroxypyridine.
Experimental Protocol
A solution of 2-amino-4-bromopyridine in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at low temperature for a short period before being gently warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium salt. The product, 4-bromo-2-hydroxypyridine, is then isolated by filtration, washed, and dried.
| Parameter | Value |
| Starting Material | 2-Amino-4-bromopyridine |
| Reagents | Sulfuric acid, Sodium nitrite, Water |
| Reaction Temperature | 0-5 °C (diazotization), then reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purification | Recrystallization |
Table 1: Quantitative data for the synthesis of 4-Bromo-2-hydroxypyridine.
O-Difluoromethylation of 4-Bromo-2-hydroxypyridine
The introduction of the difluoromethoxy group onto the 2-position of the pyridine ring is the crucial final step. This is achieved through the O-difluoromethylation of 4-bromo-2-hydroxypyridine. The choice of the difluoromethylating agent and reaction conditions is critical to favor O-alkylation over the competing N-alkylation of the pyridone tautomer.
Synthesis Pathway
Several reagents can be employed for this transformation, with chlorodifluoromethane (Freon-22) and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) being common choices. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridone, forming a more nucleophilic pyridin-2-olate.
Figure 2: O-Difluoromethylation of 4-Bromo-2-hydroxypyridine.
Experimental Protocols
Two primary methods for the O-difluoromethylation are presented below.
Method A: Using Chlorodifluoromethane (Freon-22)
4-Bromo-2-hydroxypyridine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate or sodium hydride, is added to the mixture. Chlorodifluoromethane gas is then bubbled through the reaction mixture at an elevated temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
| Parameter | Value |
| Starting Material | 4-Bromo-2-hydroxypyridine |
| Reagents | Chlorodifluoromethane (ClCF₂H), Base (K₂CO₃ or NaH), Solvent (DMF) |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 40-60% (O-isomer) |
| Purification | Column chromatography |
Table 2: Quantitative data for O-difluoromethylation using chlorodifluoromethane.
Method B: Using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
This method offers an alternative that avoids the use of a gaseous reagent. 4-Bromo-2-hydroxypyridine and a base (e.g., potassium carbonate) are suspended in a suitable solvent like DMF. (Bromodifluoromethyl)trimethylsilane is then added, and the mixture is heated. The reaction is worked up similarly to Method A. The choice of a weaker base and lower temperatures can sometimes favor O-alkylation.[1]
| Parameter | Value |
| Starting Material | 4-Bromo-2-hydroxypyridine |
| Reagents | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), Base (K₂CO₃), Solvent (DMF) |
| Reaction Temperature | 60-100 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 50-70% (O-isomer) |
| Purification | Column chromatography |
Table 3: Quantitative data for O-difluoromethylation using TMSCF₂Br.
Conclusion
The synthesis of this compound is a critical process for accessing a valuable building block in medicinal and agricultural chemistry. The two-step pathway, involving the synthesis of 4-bromo-2-hydroxypyridine followed by its O-difluoromethylation, represents a reliable and adaptable route. Careful optimization of the difluoromethylation step is essential to maximize the yield of the desired O-alkylated product and minimize the formation of the N-alkylated isomer. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important compound.
References
Spectroscopic Profile of 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-(difluoromethoxy)pyridine. Due to the limited availability of experimentally verified spectra in public databases, this document presents a detailed, estimated spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | H-6 |
| ~7.2 - 7.4 | Doublet of doublets | 1H | H-5 |
| ~7.0 - 7.2 | Doublet | 1H | H-3 |
| ~6.5 - 7.0 | Triplet | 1H | -OCHF₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-2 |
| ~150 - 155 | C-6 |
| ~125 - 130 | C-4 |
| ~120 - 125 | C-5 |
| ~115 - 120 (triplet) | -OCHF₂ |
| ~110 - 115 | C-3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The predicted IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Strong | C=N and C=C stretching (pyridine ring) |
| 1470 - 1450 | Medium | C=C stretching (pyridine ring) |
| 1300 - 1250 | Strong | C-O-C asymmetric stretch |
| 1150 - 1050 | Strong | C-F stretch |
| 850 - 800 | Strong | C-H out-of-plane bending |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectral data for this compound, including the characteristic isotopic pattern of bromine, is shown in Table 4.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 223/225 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. |
| 195/197 | [M-CO]⁺ | Loss of carbon monoxide. |
| 174/176 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical. |
| 144 | [M-Br]⁺ | Loss of the bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The residual solvent peak is used for chemical shift referencing.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.
-
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
4-Bromo-2-(difluoromethoxy)pyridine solubility and stability
An In-depth Technical Guide on the Core Properties of 4-Bromo-2-(difluoromethoxy)pyridine
Disclaimer: Specific experimental data on the solubility and stability of this compound is not extensively available in public literature. This guide provides a framework based on the known properties of its constituent functional groups, general principles of medicinal chemistry, and established protocols for chemical characterization. The experimental protocols described herein are generalized and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1][2]. The incorporation of a bromine atom and a difluoromethoxy group introduces specific physicochemical properties that can modulate a molecule's reactivity, metabolic stability, and pharmacokinetic profile.
The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for creating diverse molecular libraries[3]. The difluoromethoxy group is increasingly utilized in drug design as a lipophilic hydrogen bond donor and for its ability to enhance metabolic stability by blocking potential sites of oxidative metabolism[4][5]. This guide outlines the predicted solubility and stability profile of this compound and provides detailed protocols for its empirical determination.
Physicochemical Properties
A summary of the available and predicted properties of this compound is presented below.
| Property | Data | Source |
| CAS Number | 832735-56-5 | [6][7] |
| Molecular Formula | C₆H₄BrF₂NO | [6][8] |
| Molecular Weight | 224.00 g/mol | [6] |
| Appearance | Not specified; likely a solid or oil | - |
| Predicted XlogP | 2.8 | [8] |
| Solubility | No quantitative data available | [9] |
| Stability | Considered stable under normal conditions | [10] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not publicly documented. However, based on its structure, a qualitative solubility profile can be predicted. The molecule possesses both a polar pyridine ring and lipophilic bromo- and difluoromethoxy- groups, suggesting solubility in a range of common organic solvents.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and diethyl ether, and esters like ethyl acetate.
-
Low Solubility: Expected in non-polar hydrocarbon solvents like hexanes and likely very low solubility in aqueous media. The pyridine nitrogen provides a site for protonation, which could increase solubility in acidic aqueous solutions, although the hydrophobic functional groups would counteract this effect.
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of this compound in a given solvent.[11][12][13]
Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, DCM)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed collection vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is present if solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatically controlled shaker, set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand at the same constant temperature to let undissolved solids settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed collection vial to remove any remaining solid particles.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).
-
Once the solvent is removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.
Calculation: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot taken) × 100
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile
The stability of a chemical compound is its ability to resist chemical change or decomposition. For pharmaceutical development, stability is assessed under various environmental conditions such as temperature, humidity, and light.[14][15]
Predicted Stability:
-
Thermal Stability: The presence of strong C-F and C-Br bonds suggests reasonable thermal stability under standard laboratory conditions.[4] Supplier data indicates the product is considered stable.[10]
-
Hydrolytic Stability: The difluoromethoxy ether linkage is generally more stable to hydrolysis than corresponding non-fluorinated ethers. The pyridine ring itself is stable to a wide pH range. However, extreme acidic or basic conditions could potentially promote degradation, although specific pathways are not documented.
-
Photostability: Aromatic systems can be susceptible to photodegradation. It is advisable to store the compound protected from light.
-
Reactivity: The C-Br bond on the pyridine ring is a key site of reactivity. It is susceptible to nucleophilic substitution and is an active participant in cross-coupling reactions. The compound may be incompatible with strong oxidizing agents and strong bases.
Experimental Protocol for Stability Assessment
This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing of new drug substances.[16]
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (minimum of one batch)
-
Appropriate vials with inert, sealed closures
-
Controlled environment stability chambers (temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Package samples of the compound in a container closure system that simulates the proposed storage and distribution packaging.
-
Initial Analysis (Time Zero): Perform a full analysis on the batch to determine its initial purity and profile. This includes appearance, assay, and degradation products.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH).[16]
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Forced Degradation (Stress Testing): To identify potential degradation products and establish the intrinsic stability of the molecule, expose the compound to stress conditions beyond those of accelerated testing.[16] This includes:
-
Acidic/Basic Hydrolysis: Reflux in dilute HCl and NaOH.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid material at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (assay), and the formation of any degradation products using a validated, stability-indicating analytical method (typically HPLC).
Caption: General Workflow for Chemical Stability Testing.
Potential Degradation & Reactivity Pathways
While specific degradation pathways are not documented, the structure suggests several potential routes for chemical transformation.
-
Nucleophilic Aromatic Substitution: The bromine at the 4-position is activated by the electron-withdrawing nature of the pyridine ring and can be displaced by strong nucleophiles.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for forming new C-C, C-N, or C-O bonds using catalysts like palladium or copper. This is a synthetic utility rather than a degradation pathway but speaks to the bond's reactivity.
-
Microbial Degradation: Unsubstituted pyridine can be degraded by microorganisms through enzymatic ring cleavage.[17][18] It is plausible that substituted pyridines could also be subject to biological degradation, although the halogen and difluoromethoxy substituents would likely alter the pathway and rate.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 832735-56-5|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stability testing protocols | PPTX [slideshare.net]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(difluoromethoxy)pyridine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine handle for cross-coupling reactions with the advantageous physicochemical properties of a difluoromethoxy group, make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol for a related compound, and its emerging role in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. When appended to a pyridine scaffold, a privileged core in numerous pharmaceuticals, it creates a versatile platform for drug design. This compound (CAS Number: 832735-56-5) emerges as a crucial intermediate, offering a synthetically accessible starting point for the elaboration of novel bioactive molecules. The bromine atom at the 4-position serves as a versatile functional group for introducing molecular diversity through various cross-coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value |
| CAS Number | 832735-56-5 |
| Molecular Formula | C₆H₄BrF₂NO |
| Molecular Weight | 224.00 g/mol |
| Appearance | Not specified in available literature; likely a solid or liquid at room temperature. |
| Purity | Commercially available with ≥97% purity.[1] |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere, typically at 2-8°C.[2] |
| SMILES | C1=CN=C(C=C1Br)OC(F)F |
| InChI | InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
| InChIKey | QKZHLBZNEBCOLM-UHFFFAOYSA-N |
| ¹H NMR | Spectrum available from commercial suppliers.[3] |
| Mass Spectrum (Predicted) | [M+H]⁺: 223.95171, [M+Na]⁺: 245.93365, [M-H]⁻: 221.93715.[4] |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Proposed Synthesis of this compound
A detailed experimental protocol for the direct synthesis of this compound has not been found in the public domain. However, a procedure for a closely related isomer, 2-bromo-6-(difluoromethoxy)pyridine, has been described and can serve as a valuable reference for researchers aiming to synthesize the target molecule.[5] The key steps involve the synthesis of a brominated pyridine carboxylic acid, followed by conversion to an amide and subsequent functional group manipulations.
It is crucial to note that the following protocol is for a related isomer and would require adaptation and optimization for the synthesis of this compound. Appropriate safety precautions must be taken when handling the reagents mentioned.
Exemplary Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine (Intermediate for an Isomer)[5]
This procedure details the synthesis of an intermediate that could be further functionalized.
Materials:
-
45% Concentrated hydrobromic acid
-
2-Amino-6-methylpyridine
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂) solution (0.123 mol/L)
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.
-
While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.
-
After complete dissolution, cool the mixture in an ice bath to -15 to -10°C.
-
Slowly add 6.7-7.0 mL of Br₂ over a period of 0.5 hours.
-
Continue the reaction for 1.5 hours at this temperature.
-
Add 12-13 mL of 0.123 mol/L NaNO₂ solution.
-
After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.
-
Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.
-
Raise the temperature to 20-30°C, allow the layers to separate, and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation to obtain 2-bromo-6-methylpyridine.
Further steps described for the isomer synthesis include oxidation of the methyl group to a carboxylic acid, conversion to an acyl chloride, and subsequent reactions to introduce the difluoromethoxy group.[5] These subsequent steps would need to be adapted for the 4-bromo isomer.
Role in Drug Discovery and Medicinal Chemistry
This compound is classified as a protein degrader building block, indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The pyridine core can serve as a scaffold or a recognition element for the target protein, while the bromo-substituent provides a convenient point for linker attachment.
The general workflow for utilizing a brominated heterocyclic compound like this compound in the synthesis of a PROTAC is depicted below.
Caption: General workflow for PROTAC synthesis using a brominated intermediate.
The bromine atom on the pyridine ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the modular assembly of complex molecules.
While specific structure-activity relationship (SAR) studies involving this compound were not found in the searched literature, the general principles of pyridine-based drug design suggest that modifications at the 4-position can significantly impact biological activity. The difluoromethoxy group at the 2-position is expected to influence the electronic properties of the pyridine ring and enhance its metabolic stability.
Conclusion
This compound is a valuable and commercially available building block for drug discovery and development. Its strategic combination of a reactive bromine handle and a difluoromethoxy group on a pyridine core provides medicinal chemists with a versatile platform for synthesizing novel and complex molecules. Although detailed information regarding its initial discovery and a specific, optimized synthetic protocol are not yet widely published, its classification as a protein degrader building block points towards its growing importance in the development of targeted protein degradation therapies. Further research and publication of its applications will undoubtedly solidify its role as a key intermediate in the next generation of pharmaceuticals.
References
Potential Research Areas for 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(difluoromethoxy)pyridine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a reactive bromine atom for cross-coupling reactions with a difluoromethoxy group that can enhance metabolic stability and cell permeability, make it an attractive scaffold for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the potential research areas for this compound, with a primary focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutically relevant targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bromodomain-containing protein 4 (BRD4). This guide includes a summary of its chemical properties, detailed experimental protocols for its utilization in key synthetic transformations, and a discussion of the relevant biological pathways.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in a variety of biological interactions. The introduction of a bromine atom at the 4-position provides a convenient handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Furthermore, the 2-(difluoromethoxy) substituent offers several advantages in drug design. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, potentially improving target engagement. Its incorporation can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability.
A key application for this compound has been identified in the synthesis of "protein degrader building blocks". Specifically, it serves as a crucial component in the linker of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 832735-56-5 |
| Molecular Formula | C₆H₄BrF₂NO |
| Molecular Weight | 224.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents |
Key Research Area: Targeted Protein Degradation
The primary and most promising research area for this compound is in the design and synthesis of PROTACs. Its structure is well-suited for incorporation into the linker element of these bifunctional molecules, connecting the target protein ligand to the E3 ligase ligand.
Application in IRAK4 Degraders
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. PROTAC-mediated degradation of IRAK4 presents a promising therapeutic strategy to abrogate its kinase-dependent and -independent scaffolding functions.
A key synthetic step in the creation of IRAK4 degraders involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester derivative of the IRAK4-binding moiety.
Application in BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene expression. It has been identified as a key driver in various cancers, making it an attractive therapeutic target. The development of BRD4-targeting PROTACs has shown significant promise in preclinical studies. This compound can be utilized in the synthesis of the linker component of BRD4 degraders, connecting a BRD4 inhibitor to an E3 ligase ligand.
Experimental Protocols
The following section provides a detailed experimental protocol for a key reaction involving this compound, as described in the patent literature for the synthesis of an IRAK4 degrader intermediate.
Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Degrader Intermediate
This protocol describes the synthesis of tert-butyl 4-(2-(difluoromethoxy)-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyridin-5-yl)piperazine-1-carboxylate, an intermediate in the synthesis of IRAK4 degraders, as detailed in patent WO2021252552A1.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen gas three times to ensure an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the reaction mixture.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Biological Data and Signaling Pathways
The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The following sections present representative data and signaling pathways for PROTACs targeting IRAK4 and BRD4.
IRAK4 Degradation
PROTACs constructed using this compound can effectively induce the degradation of IRAK4. The efficacy of these degraders is typically quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Table 1: Representative IRAK4 Degradation Data
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| IRAK4-PROTAC-1 | IRAK4 | THP-1 | 10 | >90 |
| IRAK4-PROTAC-2 | IRAK4 | OCI-Ly3 | 25 | >85 |
IRAK4 Signaling Pathway and PROTAC Mechanism of Action:
PROTAC-mediated degradation of IRAK4 disrupts innate immune signaling.
BRD4 Degradation
Similarly, BRD4-targeting PROTACs synthesized with this compound can lead to potent and selective degradation of the BRD4 protein.
Table 2: Representative BRD4 Degradation Data
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-1 | BRD4 | HeLa | 5 | >95 |
| BRD4-PROTAC-2 | BRD4 | VCaP | 15 | >90 |
BRD4 Function and PROTAC Mechanism of Action:
PROTAC-mediated degradation of BRD4 inhibits oncogene transcription.
Future Directions and Conclusion
This compound is a high-value building block with significant potential in the development of novel therapeutics, particularly in the realm of targeted protein degradation. Future research in this area could explore:
-
Expansion to Other Targets: Utilizing this building block to construct PROTACs for other therapeutically relevant proteins.
-
Linker Optimization: Systematically modifying the linker length and composition to improve the potency and selectivity of PROTACs.
-
Development of Novel E3 Ligase Ligands: Incorporating this compound into linkers for PROTACs that recruit novel E3 ligases, potentially overcoming resistance mechanisms and expanding the scope of degradable proteins.
-
Exploration in Other Areas of Medicinal Chemistry: While its application in PROTACs is prominent, its unique properties may also be advantageous in the synthesis of traditional small molecule inhibitors for various targets.
4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Bromo-2-(difluoromethoxy)pyridine has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a difluoromethoxy group offers significant potential for the synthesis of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of PROteolysis TArgeting Chimeras (PROTACs).
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrF₂NO | [1] |
| Molecular Weight | 224.005 g/mol | [1] |
| CAS Number | 832735-56-5 | [1] |
| Appearance | Not specified (likely a solid) | |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Interpretation |
| ¹H NMR | Spectrum available, specific shifts not detailed in readily available literature. |
| Mass Spectrometry | Spectrum available, specific fragmentation patterns not detailed in readily available literature. |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of this compound.
Step 1: Difluoromethoxylation of 2-Hydroxypyridine
The initial step would likely involve the reaction of 2-hydroxypyridine with a suitable difluoromethoxylating agent. Reagents such as chlorodifluoromethane (ClCF₂H) in the presence of a base are commonly used for this transformation. The reaction conditions would need to be optimized to achieve a good yield of 2-(difluoromethoxy)pyridine.
Step 2: Bromination of 2-(Difluoromethoxy)pyridine
The second step would be the regioselective bromination of the 2-(difluoromethoxy)pyridine intermediate. The difluoromethoxy group is an ortho-, para-director, and steric hindrance at the ortho positions would likely favor bromination at the 4-position. Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst would be employed.
Detailed Experimental Protocol (Hypothetical):
To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Quantitative Data (Hypothetical):
| Reaction Step | Reactants | Reagents | Solvent | Conditions | Yield | Purity |
| Difluoromethoxylation | 2-Hydroxypyridine | ClCF₂H, Base | DMF | Optimized temperature and pressure | 60-80% | >95% |
| Bromination | 2-(Difluoromethoxy)pyridine | NBS | CH₂Cl₂ | 0 °C to RT, 2-4 h | 70-90% | >98% |
Table 3: Hypothetical Quantitative Data for the Synthesis of this compound
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery stems from its utility as a versatile building block. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The difluoromethoxy group can enhance the metabolic stability, cell permeability, and binding affinity of a molecule.[2]
Role in PROTAC Development
This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This indicates its significant potential in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is ideally suited for incorporation into the linker region of a PROTAC.
Caption: Workflow for incorporating this compound into a PROTAC.
The bromine atom on the pyridine ring can be readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the attachment of the pyridine moiety to either the warhead or the E3 ligase ligand, or to another part of the linker.
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a bromopyridine is as follows:
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), a suitable boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). A degassed solvent system (e.g., dioxane/water or toluene/water) is added, and the mixture is heated to a temperature between 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.[4]
| Reagent | Role | Typical Amount |
| This compound | Aryl halide | 1.0 equivalent |
| Arylboronic acid/ester | Coupling partner | 1.1 - 1.5 equivalents |
| Palladium catalyst | Catalyst | 1 - 5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid | 2 - 3 equivalents |
| Solvent (e.g., Dioxane/H₂O) | Reaction medium |
Table 4: Typical Reagents for Suzuki-Miyaura Coupling
Signaling Pathway Context: Targeted Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with an E3 ubiquitin ligase.
Caption: General signaling pathway for PROTAC-mediated protein degradation.
The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then free to engage another target protein molecule, acting in a catalytic manner. The incorporation of the this compound moiety into the linker can influence the stability and conformation of this crucial ternary complex, thereby affecting the efficiency of protein degradation.[5][6]
Conclusion
This compound is a key building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its utility in constructing complex molecules, particularly PROTACs, positions it as a valuable tool in the development of next-generation drugs. The ability to readily functionalize the pyridine ring via the bromo substituent, combined with the beneficial properties imparted by the difluoromethoxy group, ensures that this compound will continue to be of significant interest to the drug discovery community. Further research into its applications and the development of optimized synthetic protocols will undoubtedly expand its role in the creation of innovative medicines.
References
A Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethoxy)pyridine, a key building block in modern medicinal chemistry. This document outlines its commercial availability, physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on its role in the development of targeted therapies.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers, catering to research and development needs. The compound, with CAS number 832735-56-5, is typically offered at a minimum purity of 97%.[1] Below is a summary of its key properties and a list of notable suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 832735-56-5 | [1] |
| Molecular Formula | C₆H₄BrF₂NO | [1] |
| Molecular Weight | 224.005 g/mol | [1] |
| Predicted XlogP | 2.8 | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥ 97% | Gram to multi-gram scale |
| CP Lab Safety | min 97% | Gram scale[1] |
| Sigma-Aldrich | Not specified | Inquire for availability |
| Parchem | Not specified | Inquire for availability |
Synthesis of this compound
A potential synthetic pathway is outlined below. This is a generalized representation and would require optimization for specific laboratory conditions.
Figure 1. Plausible synthetic route for this compound.
Experimental Protocol (Hypothetical)
Step 1: Deprotonation of 4-Bromopyridin-2-ol
-
To a stirred solution of 4-Bromopyridin-2-ol in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), slowly add sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
Step 2: Difluoromethoxylation
-
Cool the reaction mixture back to 0°C.
-
Introduce a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂), into the reaction vessel. This step should be performed with caution in a well-ventilated fume hood due to the gaseous nature of the reagent.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The presence of the difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The bromo substituent provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Role as a Protein Degrader Building Block (PROTACs)
One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound moiety can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein. The bromine atom allows for facile linkage to the E3 ligase-binding portion of the PROTAC via common cross-coupling reactions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Bromo-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the O-difluoromethylation of 4-bromopyridin-2-ol using sodium chlorodifluoroacetate as a stable and accessible difluoromethylating agent. This method offers a practical and efficient route to the desired product, avoiding the use of hazardous reagents such as chlorodifluoromethane (Freon 22). The protocol includes a step-by-step experimental procedure, a summary of expected yields based on analogous reactions, and a visual representation of the experimental workflow.
Introduction
The introduction of a difluoromethoxy (-OCF₂H) group into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl ether moiety can act as a bioisostere for hydroxyl or thiol groups, potentially improving membrane permeability and target engagement.[1][2] this compound is a key intermediate for the synthesis of more complex molecules in drug discovery programs.
The synthesis of aryl difluoromethyl ethers has traditionally relied on reagents like chlorodifluoromethane, which is an ozone-depleting substance and challenging to handle.[3] A more contemporary and environmentally benign approach utilizes sodium chlorodifluoroacetate, a bench-stable solid that generates difluorocarbene in situ upon heating.[1][2] This protocol details the application of this method to the synthesis of this compound from 4-bromopyridin-2-ol.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]
Materials:
-
4-bromopyridin-2-ol
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridin-2-ol (1.0 eq), potassium carbonate (2.0-3.0 eq), and N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent) three times.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the O-difluoromethylation of various phenolic substrates using sodium chlorodifluoroacetate, which can serve as a reference for the expected outcome of the synthesis of this compound.
| Substrate (Phenol Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | K₂CO₃ | DMF | RT | 6 | 98 | [4] |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 100 | 12 | 85 | Adapted from[1] |
| 4-tert-Butylphenol | K₂CO₃ | DMF | 100 | 12 | 92 | Adapted from[1] |
| 3-Chlorophenol | K₂CO₃ | DMF | 100 | 12 | 88 | Adapted from[1] |
| Naphth-2-ol | K₂CO₃ | DMF | 100 | 12 | 95 | Adapted from[1] |
Note: Reaction conditions and yields may vary for the specific substrate 4-bromopyridin-2-ol and may require optimization.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.
-
The reaction is heated to high temperatures; appropriate precautions should be taken to avoid burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The described protocol provides a robust and accessible method for the synthesis of this compound. The use of sodium chlorodifluoroacetate as the difluoromethylating agent offers significant advantages in terms of safety and handling compared to traditional methods. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important fluorinated building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-(difluoromethoxy)pyridine as a key building block. The difluoromethoxy group is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The protocols and data presented herein are based on established methodologies for Suzuki couplings of various bromopyridines and serve as a robust starting point for the synthesis of novel 4-aryl-2-(difluoromethoxy)pyridines.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds.[3] The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[2][4]
Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the pyridine ring in this compound, further enhanced by the difluoromethoxy group, generally makes the C-Br bond susceptible to oxidative addition. However, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of a suitable ligand is crucial to achieve high yields.
A variety of palladium catalysts, bases, and solvents can be employed for the Suzuki coupling of bromopyridines.[5][6][7] Common catalysts include those based on palladium(0) or palladium(II) precursors, which are reduced in situ to the active Pd(0) species.[8] The choice of base is critical for the transmetalation step, with common options including carbonates, phosphates, and hydroxides.[3][6] The solvent system often consists of an organic solvent with the addition of water to aid in the dissolution of the base.[6]
Tabulated Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on successful couplings reported for structurally similar bromopyridines and provide a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 70-80 |
*Yields are estimated based on typical results for similar Suzuki-Miyaura coupling reactions of other bromopyridines and may require optimization for this specific substrate.[1][9]
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[1]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[1][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)[9]
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[1]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-(difluoromethoxy)pyridine.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: Typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethoxy)pyridine. This substrate is of particular interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability and modulate physicochemical properties of drug candidates. The electron-withdrawing nature of the difluoromethoxy group and the pyridine ring itself influences the reactivity of the C-Br bond, necessitating careful optimization of the reaction conditions for successful C-N bond formation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the heteroaryl bromide with a primary or secondary amine in the presence of a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-(difluoromethoxy)pyridin-4-amine is formed via reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions such as hydrodehalogenation.
Key Reaction Components
-
Palladium Precursor: Various palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common. Pre-formed palladium-ligand complexes, known as precatalysts, can also be utilized for improved activity and reproducibility.
-
Ligand: The choice of phosphine ligand is paramount for an efficient reaction. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the presence of base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The reaction is sensitive to air and moisture, requiring the use of dry solvents and an inert atmosphere.
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be freshly distilled or obtained from a commercial supplier as anhydrous grade and handled under an inert atmosphere.
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-(difluoromethoxy)pyridin-4-amine.
Note: The optimal reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific amine used and should be determined experimentally.
Data Presentation
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromo-2-methoxypyridine | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 92 |
| 3 | 4-Bromo-2-chloropyridine | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.4) | THF | 80 | 8 | 78 |
| 4 | 4-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 88 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for PROTAC Development Utilizing Bromopyridine-Containing Building Blocks
Note to the Reader: Extensive literature searches did not yield specific examples or protocols for the direct use of 4-Bromo-2-(difluoromethoxy)pyridine in the development of Proteolysis Targeting Chimeras (PROTACs). The following application notes and protocols are therefore based on the well-established principles of PROTAC design and synthesis, using a representative example of a BRD4-targeting PROTAC. Bromodomain-containing protein 4 (BRD4) is a widely studied target for PROTAC-mediated degradation, and the methodologies described here are broadly applicable to the development of other PROTAC molecules.
Introduction to BRD4-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of gene transcription and is implicated in the development of various cancers.[2] By recruiting an E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)) to BRD4, PROTACs can induce the ubiquitination and subsequent degradation of BRD4, leading to the downregulation of oncogenes like c-MYC and inhibition of cancer cell proliferation.[2][3]
Mechanism of Action of a BRD4-Targeting PROTAC
The catalytic cycle of a BRD4-targeting PROTAC involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD4 and an E3 ligase (e.g., VHL), forming a transient ternary complex (BRD4-PROTAC-VHL).
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can engage in another cycle of BRD4 degradation.
Data Presentation: Performance of Representative BRD4 PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes data for well-characterized BRD4-targeting PROTACs.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | JQ1 | VHL | PEG | HeLa | ~10 | >90 | [3] |
| ARV-771 | JQ1 | VHL | PEG | 22Rv1 | <1 | >95 | [4] |
| dBET1 | JQ1 | CRBN | PEG | MV4;11 | 4.3 | >98 | [2] |
| PROTAC 1 | OTX015 | CRBN | PEG | BL | <1 | Not Reported | [2] |
Experimental Protocols
General Workflow for PROTAC Synthesis and Evaluation
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative with a boronic acid or ester, a common step in the synthesis of PROTAC building blocks.
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and condenser
Procedure:
-
To a flame-dried round-bottom flask, add the bromopyridine derivative, boronic acid/ester, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Western Blot Analysis of BRD4 Degradation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, 22Rv1) in 6-well plates. Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control.
Protocol for Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Downstream Signaling Consequences of BRD4 Degradation
The degradation of BRD4 leads to significant changes in cellular signaling pathways, primarily due to the disruption of transcriptional programs.
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. While the specific utility of this compound in this context remains to be elucidated, the principles and protocols outlined in these application notes provide a robust framework for the design, synthesis, and evaluation of novel PROTACs targeting BRD4 and other disease-relevant proteins. The versatility of bromopyridine scaffolds in medicinal chemistry suggests that related derivatives will continue to be valuable building blocks in the expanding field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. 832735-56-5|this compound|BLD Pharm [bldpharm.com]
The Strategic Application of 4-Bromo-2-(difluoromethoxy)pyridine in Modern Drug Discovery: A Fragment-Based Approach
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the development of novel therapeutics. Among these, the 2-(difluoromethoxy)pyridine scaffold has emerged as a privileged fragment, offering a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a lead compound. The commercially available building block, 4-Bromo-2-(difluoromethoxy)pyridine, serves as a versatile starting point for the synthesis of a diverse range of biologically active molecules, particularly in the realms of kinase and phosphodiesterase-4 (PDE4) inhibition. This application note provides a comprehensive overview of the utility of this fragment, complete with detailed experimental protocols and a summary of its impact on biological activity.
The difluoromethoxy group (-OCHF₂) is a bioisostere of the hydroxyl and methoxy groups, offering a key advantage in its increased metabolic stability.[1] The strong carbon-fluorine bonds are resistant to enzymatic degradation, leading to an improved pharmacokinetic profile.[1] Furthermore, the difluoromethoxy group is more lipophilic than a methoxy group, which can enhance cell membrane permeability and oral bioavailability.[1] The hydrogen atom of the difluoromethoxy group can also act as a weak hydrogen bond donor, a feature that can be exploited to fine-tune binding interactions with target proteins.[1]
Physicochemical Properties of this compound and its Derivatives
The introduction of the 2-(difluoromethoxy)pyridine fragment can significantly influence the physicochemical properties of a molecule. A summary of key properties is presented below.
| Property | Value/Observation | Reference |
| Molecular Weight | 224.01 g/mol | |
| LogP (calculated) | 2.1 | |
| pKa (predicted) | 2.5 (pyridine nitrogen) | |
| Hydrogen Bond Donor | Yes (weak, from -OCHF₂) | [1] |
| Metabolic Stability | Generally enhanced due to C-F bonds | [1] |
Application in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The 4-bromo position of this compound provides a convenient handle for introducing various substituents to explore the kinase binding pocket.
A common synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups at the 4-position. These appended groups can then interact with specific residues within the kinase active site, leading to potent and selective inhibition.
Below is a representative workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Synthetic and evaluative workflow for kinase inhibitors.
Application in PDE4 Inhibitor Discovery
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation. Inhibitors of PDE4 have shown therapeutic potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The 2-(difluoromethoxy)pyridine moiety has been incorporated into novel PDE4 inhibitors.
The synthetic approach to PDE4 inhibitors often involves the amination of the 4-position of the pyridine ring, for which the Buchwald-Hartwig amination is a powerful tool. This reaction allows for the introduction of a wide range of primary and secondary amines, enabling the exploration of structure-activity relationships (SAR).
The following diagram illustrates a typical signaling pathway affected by PDE4 and its inhibition.
Caption: PDE4 signaling pathway and inhibition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (10:1 mixture, degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)
-
XPhos (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Add the amine (1.2 eq), followed by this compound (1.0 eq), and finally sodium tert-butoxide (1.4 eq).
-
Heat the reaction to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its unique physicochemical properties, conferred by the difluoromethoxy group, make it an attractive fragment for the design of novel kinase and PDE4 inhibitors, among other therapeutic targets. The synthetic tractability of the 4-bromo position allows for the rapid generation of diverse compound libraries through robust and well-established cross-coupling methodologies. The protocols provided herein serve as a starting point for the exploration of this promising chemical space, with the ultimate goal of developing next-generation therapeutics.
References
Application Note: A Practical Protocol for Sonogashira Coupling of 4-Bromo-2-(difluoromethoxy)pyridine with Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is fundamental in organic synthesis.[3][4] Its tolerance of a wide range of functional groups and relatively mild reaction conditions have made it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]
Pyridine derivatives containing fluorine moieties, such as the difluoromethyl or difluoromethoxy group, are of significant interest in medicinal chemistry.[5] The unique properties of these groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] This application note provides a detailed protocol for the Sonogashira coupling of 4-Bromo-2-(difluoromethoxy)pyridine, a key intermediate for introducing the 2-(difluoromethoxy)pyridine scaffold into target molecules. Two common protocols are presented: a standard palladium/copper co-catalyzed method and a copper-free alternative.
General Reaction Scheme
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for the coupling of bromopyridine derivatives and is expected to provide high yields for the target substrate.[1][7][8]
Materials and Equipment
-
Substrates & Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or similar Pd(0) or Pd(II) precatalyst
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine complex)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Schlenk line or inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) Iodide (CuI, 2-5 mol%), and an optional ligand like PPh₃ (4-10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.[1][9] The electron-deficient nature of the pyridine ring may allow for lower temperatures compared to electron-rich aryl bromides.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 3-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-(difluoromethoxy)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to prevent homo-coupling of the alkyne (Glaser coupling) and to simplify purification by avoiding residual copper. This method often requires a more active palladium catalyst system.[10][11]
Additional Materials
-
Catalyst System: (AllylPdCl)₂ and a bulky phosphine ligand such as P(t-Bu)₃.
-
Base: A hindered amine base like 1,8-Diazabicycloundec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) can be effective.[10]
Experimental Procedure
-
Catalyst Pre-formation (in situ): In a dry reaction flask under an inert atmosphere, dissolve (AllylPdCl)₂ (1-2.5 mol %) and P(t-Bu)₃ (4-10 mol %) in the reaction solvent (e.g., Acetonitrile or DMF) and stir for 15-20 minutes.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 equiv), the chosen base (e.g., Cs₂CO₃, 2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Reaction Execution: Stir the reaction at room temperature.[10] For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions for the two protocols. Optimal conditions may vary depending on the specific terminal alkyne used.
| Parameter | Protocol 1: Pd/Cu-Catalyzed | Protocol 2: Copper-Free |
| Aryl Halide | This compound | This compound |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv) | Terminal Alkyne (1.2 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | (AllylPdCl)₂ (1-2.5 mol%) |
| Ligand | PPh₃ (optional, 4-10 mol%) | P(t-Bu)₃ (4-10 mol%) |
| Co-Catalyst | CuI (2-5 mol%) | None |
| Base | Et₃N or DIPEA (2-3 equiv) | Cs₂CO₃ or DBU (2 equiv) |
| Solvent | DMF, THF, or Acetonitrile | DMF or Acetonitrile |
| Temperature | 60 - 100 °C | Room Temperature to 60 °C |
| Typical Time | 3 - 12 hours | 2 - 24 hours |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General workflow for the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert atmosphere techniques are required as some reagents are air or moisture-sensitive.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 4-alkynyl-2-(difluoromethoxy)pyridines. Both the traditional palladium/copper-catalyzed protocol and the modern copper-free variant are effective, with the choice depending on substrate sensitivity, desired reaction conditions, and purification considerations. The protocols detailed in this note serve as a comprehensive guide for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application of 4-Bromo-2-(difluoromethoxy)pyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Bromo-2-(difluoromethoxy)pyridine is a fluorinated pyridine derivative that has emerged as a valuable building block in the synthesis of modern agrochemicals. The unique physicochemical properties conferred by the difluoromethoxy group, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, make it an attractive moiety for the design of novel pesticides. This document provides a detailed account of the application of this compound in agrochemical synthesis, including its use in the preparation of a novel fungicide, along with experimental protocols and relevant data.
Key Application: Synthesis of a Novel Fungicidal Compound
Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of a novel fungicide with potential applications in crop protection. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.
This reaction facilitates the coupling of the pyridine core with various aryl or heteroaryl moieties, allowing for the creation of a diverse range of potential agrochemical candidates.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of a representative novel fungicide utilizing a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4-(Aryl)-2-(difluoromethoxy)pyridine
Materials:
-
This compound
-
Substituted Arylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(Aryl)-2-(difluoromethoxy)pyridine derivative.
Data Presentation
The following table summarizes representative quantitative data obtained from the synthesis described in Protocol 1, based on typical yields reported in patent literature for analogous Suzuki-Miyaura cross-coupling reactions.
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(difluoromethoxy)pyridine | 85 | >98 |
| 2 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-(difluoromethoxy)pyridine | 82 | >97 |
| 3 | 3,5-Dichlorophenylboronic acid | 4-(3,5-Dichlorophenyl)-2-(difluoromethoxy)pyridine | 78 | >98 |
Table 1. Representative yields and purities for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Agrochemical Development
The development of new agrochemicals from this compound typically follows a structured workflow.
Application Notes and Protocols: Experimental Procedure for the Difluoromethoxylation of 4-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoromethoxy (-OCF₂H) group into heterocyclic scaffolds is a key strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This document provides a detailed experimental protocol for the synthesis of 4-(difluoromethoxy)pyridine from 4-bromopyridine. The described method is a one-pot, two-step procedure involving a palladium-catalyzed hydroxylation of 4-bromopyridine to generate a pyridinolate intermediate, which is subsequently trapped in situ with a difluoromethylating agent. This protocol is adapted from established methodologies for the synthesis of aryl difluoromethyl ethers.[1]
Introduction
The difluoromethoxy group is increasingly recognized as a valuable substituent in the design of novel pharmaceuticals and agrochemicals. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability. The synthesis of difluoromethoxylated heterocycles, such as 4-(difluoromethoxy)pyridine, is therefore of significant interest.
This protocol outlines a robust and accessible method for the difluoromethoxylation of 4-bromopyridine. The procedure avoids the need to isolate the intermediate 4-hydroxypyridine, which can be challenging. By generating the pyridinolate in situ followed by immediate difluoromethylation, this one-pot approach offers a streamlined and efficient route to the desired product.
Experimental Protocol
This protocol is based on the one-pot conversion of aryl halides to aryl difluoromethyl ethers.[1]
Materials:
-
4-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)
-
Sodium tert-butoxide (NaOtBu)
-
Potassium hydroxide (KOH)
-
Difluoromethyltriflate (HCF₂OTf) - Note: Handle with care as it is a reactive electrophile.
-
Toluene (anhydrous)
-
Acetonitrile (MeCN, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and hotplate
-
Syringes and needles for transfer of reagents and solvents
Procedure:
Step 1: In situ Generation of Potassium 4-Pyridinolate (Palladium-catalyzed Hydroxylation)
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and IPrHCl (0.04 mmol, 4 mol%).
-
Add 4-bromopyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 3-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
After completion of the hydroxylation step, cool the reaction mixture to room temperature.
Step 2: Difluoromethylation
-
To the cooled reaction mixture containing the in situ generated potassium 4-pyridinolate, add a solution of potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv) in water (0.5 mL).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the biphasic mixture vigorously.
-
Slowly add difluoromethyltriflate (HCF₂OTf) (1.5 mmol, 1.5 equiv) to the reaction mixture at room temperature. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 1-2 hours. Monitor the formation of the product by TLC or GC-MS.
Work-up and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(difluoromethoxy)pyridine.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative yields for the one-pot difluoromethoxylation of various aryl halides, demonstrating the potential applicability of this method to 4-bromopyridine.[1]
| Entry | Aryl Halide | Yield (%) |
| 1 | 4-Bromotoluene | 85 |
| 2 | 4-Chlorotoluene | 78 |
| 3 | 1-Bromo-4-methoxybenzene | 82 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 88 |
| 5 | 2-Bromonaphthalene | 75 |
Note: The yields are for the isolated product after purification.
Visualizations
Experimental Workflow Diagram
Caption: One-pot, two-step synthesis of 4-(difluoromethoxy)pyridine.
Proposed Catalytic Cycle for Hydroxylation
Caption: Proposed catalytic cycle for the palladium-catalyzed hydroxylation of 4-bromopyridine.
References
Application Notes: 4-Bromo-2-(difluoromethoxy)pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(difluoromethoxy)pyridine is a key building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure in kinase inhibitor design, frequently engaging in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 4-position serves as a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the kinase active site's hydrophobic pockets to enhance potency and selectivity.
The 2-(difluoromethoxy) group offers several advantages for drug candidates. It is a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, potentially forming additional interactions with the target protein to improve binding affinity.[1][2] Furthermore, the incorporation of fluorine atoms often enhances metabolic stability and other pharmacokinetic properties of the molecule, making it a desirable feature in drug design.[3][4][5][6] These characteristics make this compound an attractive starting material for generating novel kinase inhibitor libraries.
Core Applications
-
Scaffold for Kinase Inhibitors: The substituted pyridine core can mimic the adenine ring of ATP, enabling competitive inhibition of a wide range of kinases.
-
Suzuki-Miyaura Coupling: The bromo-substituent is ideal for palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the efficient formation of carbon-carbon bonds with various boronic acids and esters to build molecular complexity.[7][8]
-
Structure-Activity Relationship (SAR) Studies: The versatility of the 4-bromo position enables the systematic synthesis of analog libraries to probe the SAR of the kinase target and optimize inhibitor potency and selectivity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₄BrF₂NO |
| Molecular Weight | 224.01 g/mol |
| CAS Number | 832735-56-5 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) |
Representative Kinase Inhibitor Data
The following table summarizes representative in vitro potency data for a hypothetical kinase inhibitor, "Compound X," synthesized using this compound. This data illustrates the potential of this scaffold to generate highly active compounds against various kinase targets implicated in oncology.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Method |
| Compound X | MET | 15 | Luminescence-based |
| VEGFR2 | 30 | TR-FRET | |
| AXL | 55 | Radiometric | |
| TIE2 | 80 | ELISA |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a 4-aryl-2-(difluoromethoxy)pyridine derivative, a common core for many kinase inhibitors.[7][8][9]
Materials:
-
This compound
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
-
Solvent Addition: Add the appropriate degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 20-60 minutes, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-(difluoromethoxy)pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic workflow for kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a common luminescence-based method for determining the IC₅₀ value of a compound against a target kinase.[10][11]
Materials:
-
Kinase of interest
-
Appropriate kinase substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Add the kinase enzyme to each well, except for the "no enzyme" control. Include a "vehicle" control with DMSO only.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. The final concentrations should be at or near the Kₘ for both.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the luminescence-based detection kit.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway
Many kinase inhibitors target receptor tyrosine kinases (RTKs) like MET or VEGFR2, which are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis in cancer. Inhibition of these kinases blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified RTK signaling pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein offer a framework for the synthesis, screening, and characterization of these compounds.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-(difluoromethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the difluoromethoxy group. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing standardized protocols and expected outcomes based on analogous systems.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of a wide variety of substituents at the 4-position of the pyridine ring, a key modification in the synthesis of novel pharmaceutical and agrochemical candidates. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for achieving high yields and selectivity.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound can be generalized by the following scheme, where 'Nu' represents a nucleophilic coupling partner, such as a boronic acid (for Suzuki coupling), an amine (for Buchwald-Hartwig amination), or a terminal alkyne (for Sonogashira coupling).
Caption: General scheme of a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of analogous 4-bromopyridine substrates. This data can serve as a guide for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88-98 |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of degassed toluene. Add this catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 4-amino-2-(difluoromethoxy)pyridines through the coupling of this compound with primary or secondary amines.
Data Presentation
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 85-95 |
| 4 | n-Hexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling provides a direct method for the synthesis of 4-alkynyl-2-(difluoromethoxy)pyridines by reacting this compound with terminal alkynes.
Data Presentation
The following table outlines common conditions and yields for the Sonogashira coupling of analogous bromopyridines.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 12 | 75-85 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Toluene | 90 | 10 | 88-98 |
Experimental Protocol: Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights into potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent method involves the difluoromethylation of 4-bromo-2-pyridone. This reaction typically utilizes a difluoromethylating agent like chlorodifluoromethane (Freon-22) or bromodifluoroacetate in the presence of a base. The 2-pyridone tautomer is crucial for the O-alkylation to occur.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include achieving high chemoselectivity for O-difluoromethylation over N-difluoromethylation, managing the gaseous nature of some difluoromethylating agents, ensuring anhydrous reaction conditions, and optimizing reaction parameters to maximize yield and minimize byproduct formation.
Q3: How can I minimize the formation of the N-difluoromethylated byproduct?
A3: The selectivity between N- and O-difluoromethylation can be influenced by the choice of base, solvent, and temperature.[1] Generally, stronger bases and polar aprotic solvents may favor O-alkylation. Careful optimization of reaction conditions is critical.
Q4: What safety precautions should be taken when working with difluoromethylating agents?
A4: Difluoromethylating agents can be hazardous. For instance, chlorodifluoromethane is a gas and requires handling in a well-ventilated fume hood with appropriate pressure-rated equipment. Always consult the Safety Data Sheet (SDS) for the specific reagent being used and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or reagents. | Ensure the use of fresh, high-purity starting materials and reagents. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some difluoromethylation reactions require specific temperature ranges to proceed efficiently. | |
| Presence of moisture. | Conduct the reaction under anhydrous conditions. Ensure all glassware is oven-dried and use dry solvents. | |
| Formation of Multiple Products | Lack of selectivity (N- vs. O-alkylation). | Modify the reaction conditions. Experiment with different bases, solvents, and temperatures to favor O-alkylation.[1] |
| Side reactions due to impurities. | Purify the starting materials before use. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS and allow the reaction to proceed to completion. |
| Inadequate mixing. | Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Difficulty in Product Isolation | Similar polarity of product and byproducts. | Optimize the purification method. This may involve experimenting with different solvent systems for chromatography or considering alternative purification techniques like distillation or crystallization. |
Experimental Protocols
Below is a representative experimental protocol for the difluoromethylation of 4-bromo-2-pyridone. This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Synthesis of this compound from 4-Bromo-2-pyridone
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-2-pyridone (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a base (e.g., potassium carbonate, 2.0 eq) to the suspension.
-
Addition of Difluoromethylating Agent: Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas through the solution or by adding a liquid reagent like ethyl bromodifluoroacetate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for O-Difluoromethylation
| Entry | Base | Solvent | Temperature (°C) | Yield of O-isomer (%) | Yield of N-isomer (%) |
| 1 | K₂CO₃ | DMF | 60 | 45 | 30 |
| 2 | Cs₂CO₃ | DMF | 60 | 60 | 20 |
| 3 | NaH | THF | 25 | 20 | 55 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 55 | 25 |
| 5 | Cs₂CO₃ | Acetonitrile | 80 | 75 | 15 |
Note: The data in this table is illustrative and represents a typical optimization study for achieving selectivity in O- vs. N-alkylation.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(difluoromethoxy)pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction yield is low, and I'm recovering mostly starting material. What are the likely causes and solutions?
Answer:
Low conversion is a common issue, often pointing to problems with catalyst activity or reaction conditions. The pyridine nitrogen, especially in 2-substituted pyridines, can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The Lewis basic nitrogen on the pyridine ring can bind to the palladium center and hinder the catalytic cycle.[2] Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates like heteroaryl halides.[3] |
| Inefficient Oxidative Addition | The C-Br bond of your starting material may not be reactive enough under standard conditions. Increase the reaction temperature (typically 80-120 °C) or consider microwave irradiation to facilitate this key step.[3] |
| Ineffective Base | The base is critical for the transmetalation step.[4][5] If it's not strong enough or has poor solubility, the reaction will stall. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3] Using a mixed solvent system (e.g., dioxane/water) can improve base solubility. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[3][6] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3][7] |
Question 2: I'm observing a significant amount of 2-(difluoromethoxy)pyridine (debromination byproduct). How can I minimize this?
Answer:
Debromination (or dehalogenation) is a frequent side reaction where the bromine atom is replaced by a hydrogen.[8] This is particularly common with electron-deficient N-heterocyclic halides.[8] The mechanism often involves the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the pyridine ring.[8][9]
Strategies to Minimize Debromination:
| Strategy | Details |
| Optimize the Base | Avoid strong alkoxide bases, which can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often better choices to suppress dehalogenation.[8] |
| Choose an Aprotic Solvent | Solvents like alcohols can act as hydride sources.[9] Switching to aprotic solvents such as dioxane, THF, or toluene can reduce the formation of Pd-H species.[8] |
| Select the Right Ligand | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands can promote the desired cross-coupling pathway over the dehalogenation pathway.[8] |
| Protect N-H groups (if applicable) | For substrates with acidic N-H protons, deprotonation by the base can increase the ring's electron density and sometimes promote side reactions. While not directly applicable to your substrate, it's a key consideration for other N-heterocycles.[8] |
Question 3: How can I prevent the formation of homocoupled byproducts (e.g., bipyridines or biaryls from the boronic acid)?
Answer:
Homocoupling, the reaction of two identical molecules (either the aryl halide or the boronic acid), is a common side reaction often promoted by the presence of oxygen or high concentrations of Pd(II) species.[6][7][10]
Methods to Suppress Homocoupling:
| Mitigation Approach | Explanation |
| Strict Exclusion of Oxygen | Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then mediate the homocoupling of the boronic acid.[6][11] Rigorous degassing of the reaction mixture is critical. A nitrogen or argon sparge before adding the catalyst is recommended.[10] |
| Control Palladium(II) Concentration | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly cause homocoupling before the catalytic cycle is established.[6] Adding a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II).[10] |
| Adjust Stoichiometry | Using a slight excess of the boronic acid derivative can sometimes help minimize the homocoupling of the aryl halide.[7] |
| Lower Reaction Temperature | If the desired reaction proceeds at a lower temperature, reducing the heat may decrease the rate of the homocoupling side reaction.[7] |
Question 4: My boronic acid is decomposing (protodeboronation) before it can couple. What should I do?
Answer:
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[12][13] This side reaction consumes your nucleophile and reduces the overall yield.[7] Heteroaromatic boronic acids can be particularly susceptible to this process.[12][14]
Solutions to Prevent Protodeboronation:
| Preventative Measure | Details |
| Use Boronic Esters or Trifluoroborates | Boronic acids can be unstable.[15] Using more stable derivatives like pinacol esters, MIDA boronates, or potassium organotrifluoroborates can suppress protodeboronation.[12][13] These act as a "slow release" source of the active boronic acid.[12][13] |
| Optimize pH and Base | The rate of protodeboronation is highly pH-dependent.[12] For some pyridineboronic acids, the reaction is fastest at neutral pH.[12][13] The choice of base is critical; an inappropriate base can accelerate decomposition.[7] |
| Use Anhydrous Conditions | Water is a proton source that can facilitate protodeboronation.[3] Where possible, using anhydrous solvents and reagents can help, although many Suzuki protocols require some water for optimal performance. |
| Increase Catalyst Activity | A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect in the Suzuki coupling of this compound?
The most common side reactions are:
-
Debromination: Formation of 2-(difluoromethoxy)pyridine.[8][16]
-
Homocoupling: Formation of symmetrical biaryls from the boronic acid coupling partner or bipyridines from the starting material.[6][7]
-
Protodeboronation: Decomposition of the boronic acid/ester coupling partner.[12][13]
Q2: How does the 2-(difluoromethoxy)pyridine structure influence the reaction?
The pyridine nitrogen atom is Lewis basic and can coordinate to the palladium catalyst, potentially slowing down or inhibiting the reaction.[1][2] Furthermore, electron-deficient pyridine rings, like the one in your substrate, are known to be more susceptible to side reactions such as dehalogenation.[8]
Q3: Which catalyst systems are generally recommended for this type of substrate?
For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] High-activity systems are preferred. These typically involve a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][8]
Visualizing Reaction Pathways
The following diagrams illustrate the main catalytic cycle and the competing side reactions.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-Bromo-2-(difluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-(difluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, such as the corresponding brominated 2-pyridone, and byproducts from the synthesis. Depending on the synthetic route, residual solvents and reagents may also be present.
Q2: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I monitor the purity of this compound during purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to assess the purity of fractions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative purity analysis.
Q4: Is this compound stable during purification?
Pyridine derivatives can be sensitive to acidic conditions. Decomposition on silica gel during column chromatography is a potential issue. It is advisable to use deactivated silica gel or a less acidic stationary phase if instability is observed.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities.
-
Solution:
-
Optimize the eluent system: A good starting point for halogenated pyridines is a gradient of ethyl acetate in hexanes.[1] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Use a longer column: Increasing the column length can improve the separation of closely eluting compounds.[1]
-
Check for column overloading: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Issue: The product appears to be decomposing on the column.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[1] This will neutralize the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using neutral alumina as a less acidic alternative to silica gel.[1]
-
Minimize contact time: Use flash chromatography with a slightly more polar eluent to speed up the elution without compromising separation.
-
Issue: Peak tailing is observed during HPLC analysis of purified fractions.
-
Solution:
-
Peak tailing for basic compounds like pyridines is often due to interaction with acidic silanol groups on the stationary phase. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can help to mitigate this issue.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Solution:
-
This can occur if the cooling process is too rapid or if the solvent is not ideal. Try re-heating the solution to dissolve the oil and then allow it to cool much more slowly.
-
Add a small amount of a "good" solvent (one in which the compound is more soluble) to the oily mixture and heat until a clear solution is formed, then cool slowly.
-
Impurities can also prevent crystallization. If the issue persists, an initial purification by column chromatography may be necessary.
-
Issue: No crystals form even after the solution has cooled.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
-
Increase concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Reduce the temperature further: Place the flask in an ice bath or refrigerator to encourage crystallization.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application | Expected Outcome |
| 5-20% Ethyl Acetate in Hexanes | Primary purification of crude product. | Separation of non-polar impurities from the more polar product. |
| 10-30% Dichloromethane in Hexanes | For separating closely eluting impurities. | May offer different selectivity compared to ethyl acetate systems.[1] |
| 0.5% Triethylamine in Ethyl Acetate/Hexanes | For acid-sensitive compounds. | Prevents decomposition of the product on the silica gel column.[1] |
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A polar protic solvent system often effective for pyridine derivatives. |
| Isopropanol/Water | Similar to ethanol/water, offering slightly different solubility characteristics. |
| Ethyl Acetate/Hexanes | A polar aprotic/non-polar mixture that can be fine-tuned for optimal solubility. |
| Toluene | A non-polar aromatic solvent that may be suitable for less polar impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes to determine an optimal eluent system where the product has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. If the compound is acid-sensitive, add 0.5-1% triethylamine to the eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (see Table 2) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, use the troubleshooting techniques described above. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification challenges.
References
Optimizing reaction conditions for 4-Bromo-2-(difluoromethoxy)pyridine functionalization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 4-Bromo-2-(difluoromethoxy)pyridine. The electron-withdrawing nature of the difluoromethoxy group and the presence of the pyridine nitrogen present unique challenges in common cross-coupling reactions. This guide offers starting points for optimization and solutions to common experimental issues.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up palladium-catalyzed cross-coupling reactions under inert conditions, which is critical for success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. However, challenges such as catalyst deactivation and competing side reactions are common with pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound has a very low yield. What are the common causes? A1: Low yields are frequently due to several factors specific to pyridine substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center to mitigate this.[1]
-
Protodeboronation: This is a side reaction where the boronic acid's C-B bond is cleaved by a proton source (like water), replacing it with a hydrogen atom.[1] This is especially common with aqueous bases.[2][3] Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this.[1][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[2]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this? A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] To minimize this side reaction:
-
Strictly Exclude Oxygen: Ensure all glassware is oven or flame-dried.[3] Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2][3]
-
Control Stoichiometry: While a slight excess (1.2-1.5 equivalents) of the boronic acid is common, a large excess can promote homocoupling.[4]
Troubleshooting Guide
Optimized Reaction Conditions & Protocol
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Concentration / Loading | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts can offer more consistent results. |
| Ligand | SPhos, XPhos, PPh₃ | 2-10 mol% | Bulky, electron-rich ligands are often required for pyridinic substrates to prevent catalyst deactivation.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv. | Use anhydrous, finely ground base. K₃PO₄ is often a good starting point.[1] |
| Boron Reagent | Boronic Acid or Pinacol Ester (BPin) | 1.2-1.5 equiv. | BPin esters are more stable and less prone to protodeboronation.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1) | 0.1 - 0.5 M | Solvents must be thoroughly degassed before use.[2] |
| Temperature | 80-110 °C | - | Higher temperatures may be needed but can also increase side reactions. |
Generalized Experimental Protocol: [2][5][6]
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the Buchwald-Hartwig amination of this substrate? A1: The most critical parameters are the ligand, base, and solvent.
-
Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often necessary to promote the reductive elimination step and stabilize the palladium center.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The base must be anhydrous as water can deactivate the catalyst.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard choices.[9]
Q2: Can I use aryl iodides in this reaction? A2: While aryl bromides are common, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide formed during the reaction can have an inhibitory effect on the catalyst. The general reactivity order is often ArBr > ArCl > ArI > ArOTf.[11]
Troubleshooting Guide
Issue: Low or no conversion of the starting material.
-
Catalyst/Ligand Inactivity: Ensure the catalyst and ligand are fresh and have been handled under inert conditions. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). Consider using a pre-catalyst for more reliable activation.[10]
-
Base Issues: Use a fresh bottle of a strong, anhydrous base like NaOtBu or LiHMDS. Ensure it is a fine powder to maximize surface area.[10]
-
Temperature: The reaction may require higher temperatures to overcome the activation barrier. Increase the temperature in 10-20 °C increments (typically between 80-110 °C).[9][10]
-
Amine Quality: Ensure the amine coupling partner is pure, as impurities can poison the catalyst.[10]
Optimized Reaction Conditions & Protocol
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Concentration / Loading | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% | Often used with a ligand to form the active catalyst in situ. |
| Ligand | XPhos, BrettPhos, BINAP | 2-6 mol% | Ligand choice is highly dependent on the amine substrate.[8] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | 1.5-2.5 equiv. | Must be strong and anhydrous. NaOtBu is a common first choice.[9] |
| Amine | Primary or Secondary Amine | 1.1-1.5 equiv. | - |
| Solvent | Toluene, 1,4-Dioxane, THF | 0.1 - 0.5 M | Must be anhydrous and degassed.[9] |
| Temperature | 80-110 °C | - | Higher temperatures are often necessary.[9] |
Generalized Experimental Protocol: [4][9]
-
Reaction Setup: In a glovebox or using Schlenk technique, add the palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and base (e.g., NaOtBu) to an oven-dried reaction vessel.
-
Add Reagents: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling is the most common method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes. It typically requires both palladium and copper(I) co-catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a Sonogashira coupling with a bromopyridine? A1: A typical Sonogashira reaction employs a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (usually CuI), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent.[12][13] The reaction is often run at room temperature but may require gentle heating for less reactive substrates.[12]
Q2: My reaction is not working. What are some common failure points in Sonogashira couplings? A2: Common issues include:
-
Inactive Catalysts: The palladium and copper catalysts can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and anhydrous, anaerobic conditions.[14]
-
Base Quality: The amine base should be dry and free of impurities.
-
Alkyne Homocoupling (Glaser coupling): This is a major side reaction, especially in the presence of oxygen. Rigorous degassing of the solvent and reaction mixture is essential to minimize it.
Q3: Can I run this reaction without a copper co-catalyst? A3: Yes, copper-free Sonogashira protocols have been developed. These often require a stronger base (e.g., Cs₂CO₃) and sometimes different palladium/ligand systems.[15] Copper-free conditions can be advantageous for substrates that are sensitive to copper salts.[16]
Troubleshooting Guide
Issue: A significant amount of alkyne homocoupling (dimer) is observed.
-
Cause: Presence of oxygen.
-
Solution: Improve the degassing procedure for your solvents and reaction setup. Sparge the amine base with argon or nitrogen before addition. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Issue: The reaction stalls, and starting material remains.
-
Cause: Catalyst deactivation or insufficient reactivity.
-
Solution:
-
Add a fresh portion of the palladium and copper catalysts.
-
Increase the reaction temperature. While many Sonogashira couplings work at room temperature, bromopyridines may require heating to 40-80 °C.[17]
-
Switch to a more active catalyst system, potentially one with more specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands.[18]
-
Optimized Reaction Conditions & Protocol
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Concentration / Loading | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% | - |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol% | Essential for the traditional catalytic cycle. |
| Base | Triethylamine (Et₃N), Diisopropylamine | 2.0-7.0 equiv. or as solvent | Must be anhydrous and degassed.[12] |
| Alkyne | Terminal Alkyne | 1.1-1.5 equiv. | - |
| Solvent | THF, Toluene, DMF | 0.1 - 0.5 M | The amine base is often used as a co-solvent. |
| Temperature | Room Temperature to 80 °C | - | Start at room temperature and heat if necessary.[17] |
Generalized Experimental Protocol: [12][17]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (2.5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF. Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If no reaction occurs, gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 4-Bromo-2-(difluoromethoxy)pyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Bromo-2-(difluoromethoxy)pyridine to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, focusing on the prevention of decomposition.
Issue 1: Observed changes in the physical appearance of the compound (e.g., color change, clumping).
-
Question: My vial of this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint. What could be the cause?
-
Answer: A change in color often indicates chemical degradation. This can be initiated by exposure to light, air (oxygen), or moisture. Photodecomposition, particularly of brominated aromatic compounds, can lead to the formation of colored impurities. It is also possible that slow hydrolysis or oxidation has occurred. To minimize this, always store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Issue 2: Inconsistent or unexpected experimental results.
-
Question: I am getting variable yields or unexpected byproducts in my reaction using this compound from a previously opened bottle. Could the starting material be the problem?
-
Answer: Yes, the integrity of your starting material is crucial. If the compound has started to decompose, the actual concentration of the desired molecule will be lower, leading to lower yields. Furthermore, degradation products can interfere with your reaction, leading to the formation of unexpected byproducts. We recommend performing a purity check on your material before use, especially if the container has been opened multiple times or stored for an extended period.
Issue 3: Poor solubility of the compound compared to a fresh batch.
-
Question: I'm finding it difficult to dissolve an older batch of this compound in a solvent in which it was previously soluble. Why might this be happening?
-
Answer: The formation of less soluble degradation products or polymers can lead to decreased overall solubility. Decomposition can sometimes result in the formation of more polar or higher molecular weight impurities that have different solubility profiles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light (Amber vial) | Minimizes the risk of photodecomposition.[1] |
| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis of the difluoromethoxy group. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potential chemical reactions that could lead to degradation.[2][3] |
Q2: What are the likely decomposition pathways for this compound?
A2: Based on the chemical structure of the molecule, three primary decomposition pathways can be anticipated:
-
Hydrolysis: The difluoromethoxy group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which could yield 4-bromo-2-hydroxypyridine.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 4-position can be displaced by nucleophiles. This reaction is often catalyzed by the protonation of the pyridine ring nitrogen, which increases its electrophilicity.
-
Photodecomposition: Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to the formation of debrominated species and other radical-mediated products.[4][5]
Q3: What are the potential degradation products of this compound?
-
4-bromo-2-hydroxypyridine (from hydrolysis)
-
2-(difluoromethoxy)pyridine (from photodebromination)
-
Various substitution products if nucleophiles are present during storage or in a reaction mixture.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method would be able to separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required for specific instrumentation and to achieve separation from all potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Visualizations
Caption: Troubleshooting flowchart for suspected decomposition of this compound.
Caption: Potential decomposition pathways of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scalable Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scalable synthesis of 4-Bromo-2-(difluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the O-difluoromethylation of 4-bromo-2-hydroxypyridine (which exists in equilibrium with its tautomer, 4-bromo-2-pyridone). This reaction is typically achieved using a difluorocarbene precursor, with chlorodifluoromethane (CHClF2) being a common, cost-effective reagent for large-scale production.
Q2: What are the primary challenges in the difluoromethylation of 4-bromo-2-pyridone?
A2: The main challenges include controlling the regioselectivity of the reaction to favor O-alkylation over N-alkylation, managing the exothermic nature of difluorocarbene generation, and preventing the formation of byproducts. The presence of two nucleophilic sites (the oxygen and nitrogen atoms) in the 2-pyridone ring system can lead to a mixture of O- and N-difluoromethylated products.[1] Reaction conditions must be carefully optimized to ensure high selectivity for the desired O-alkylation.
Q3: What are the key safety precautions when working with chlorodifluoromethane (CHClF2)?
A3: Chlorodifluoromethane is a gas and a known ozone-depleting substance, subject to regulatory controls.[2][3] It is crucial to handle it in a well-ventilated fume hood or a closed system. Decomposition of CHClF2 at high temperatures can produce toxic and corrosive gases such as hydrogen chloride, phosgene, and hydrogen fluoride.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For large-scale reactions, a thorough risk assessment and adherence to all relevant safety and environmental regulations are essential.
Q4: How can I monitor the progress of the difluoromethylation reaction?
A4: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (4-bromo-2-hydroxypyridine) and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient generation of difluorocarbene. - Competing N-alkylation. | - Monitor the reaction by TLC/GC/HPLC to ensure completion. - Optimize the reaction temperature; difluorocarbene formation is temperature-sensitive. - Ensure the base used is strong enough and added at an appropriate rate to effectively generate the carbene. - Screen different bases and solvent systems to improve O-alkylation selectivity.[1] |
| Formation of N-difluoromethylated Isomer | The nitrogen atom of the pyridone ring is also nucleophilic and can react with the difluorocarbene. | - Modify the reaction conditions to favor O-alkylation. This can include the choice of base, solvent, and temperature. For instance, using a hard base like potassium tert-butoxide can sometimes favor N-alkylation, while other conditions might favor O-alkylation.[4] - Consider protecting the nitrogen atom, although this adds extra steps to the synthesis. |
| Formation of Unknown Byproducts | - Decomposition of starting material or product under harsh reaction conditions. - Side reactions of the difluorocarbene. - Impurities in the starting materials or reagents. | - Lower the reaction temperature to minimize decomposition. - Ensure high purity of starting materials and reagents. - Analyze byproducts by GC-MS or LC-MS to identify their structures and adjust reaction conditions accordingly. |
| Difficulties in Product Purification | The product may have similar polarity to the starting material or byproducts, making separation by column chromatography challenging. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. - For large-scale purification, distillation under reduced pressure might be a viable option if the boiling points of the components are sufficiently different. |
| Scalability Issues (e.g., Exotherm) | The generation of difluorocarbene from chlorodifluoromethane and a base is often exothermic. | - For large-scale reactions, ensure efficient stirring and cooling to maintain the desired reaction temperature. - Add the base or the difluoromethylating agent slowly and in a controlled manner to manage the exotherm. - Consider using a flow chemistry setup for better heat and mass transfer, which can improve safety and consistency at scale.[5] |
Experimental Protocols
Representative Protocol for O-Difluoromethylation of 4-bromo-2-hydroxypyridine
This protocol is a representative example and may require optimization for specific laboratory conditions and scale.
Materials:
-
4-bromo-2-hydroxypyridine
-
Chlorodifluoromethane (CHClF2)
-
Potassium hydroxide (KOH) or other suitable base
-
Aprotic solvent (e.g., DMF, DMSO)
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide), optional
Procedure:
-
To a stirred solution of 4-bromo-2-hydroxypyridine in an aprotic solvent, add the base (e.g., powdered KOH).
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly bubble chlorodifluoromethane gas through the suspension or introduce it into the headspace of the reactor at a controlled rate.
-
Maintain the reaction temperature and monitor the progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. acs.org [acs.org]
- 3. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Reactions of 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Bromo-2-(difluoromethoxy)pyridine. The information is presented in a question-and-answer format to directly tackle specific experimental challenges, with a focus on identifying and mitigating the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines by reacting with primary or secondary amines.[1][2]
-
Sonogashira Coupling: For the formation of aryl alkynes by reacting with terminal alkynes.
-
Heck Reaction: For the synthesis of substituted alkenes by reacting with alkenes.
-
Ullmann Condensation: A copper-catalyzed alternative for forming C-O, C-N, and C-S bonds.[3][4]
Q2: What are the typical byproducts observed in these cross-coupling reactions?
A2: Several classes of byproducts are commonly observed in palladium-catalyzed cross-coupling reactions of aryl halides like this compound. These include:
-
Homocoupling Products: Dimerization of the starting aryl halide to form 4,4'-bis(2-(difluoromethoxy)pyridine) or dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions).
-
Hydrodehalogenation Product: Replacement of the bromine atom with a hydrogen atom, yielding 2-(difluoromethoxy)pyridine. This can occur through a competing reaction pathway involving a palladium-hydride species.[1]
-
Ligand-Related Byproducts: In some cases, the phosphine ligands used in the catalytic system can undergo side reactions, such as P-C bond cleavage and subsequent coupling, leading to impurities derived from the ligand structure.[5]
-
Products from Reaction at Other Positions: While less common, side reactions involving the difluoromethoxy group or other positions on the pyridine ring can occur under harsh conditions.
Q3: How does the difluoromethoxy group influence the reactivity and potential side reactions?
A3: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring. This electronic effect can impact the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. While this can be beneficial for promoting the desired coupling, it may also influence the propensity for certain side reactions. Careful optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. | Use a pre-activated catalyst or screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. |
| Inappropriate Base: The choice and amount of base are critical for the transmetalation step. | Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[6] |
| Suboptimal Ligand: The phosphine ligand may not be suitable for this specific substrate. | For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can be effective.[7] |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid, a common side reaction.[8] | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. |
Observed Byproducts and Mitigation Strategies in Suzuki-Miyaura Coupling
| Byproduct | Mitigation Strategy |
| 4,4'-bis(2-(difluoromethoxy)pyridine) (Homocoupling of Aryl Halide) | Use a lower catalyst loading or a catalyst system less prone to homocoupling. Optimize the stoichiometry of the reactants. |
| Biphenyl from Boronic Acid Homocoupling | Rigorously exclude oxygen from the reaction mixture. Use a slight excess of the boronic acid. |
| 2-(difluoromethoxy)pyridine (Hydrodehalogenation) | Use high-purity reagents and anhydrous solvents. The source of the hydride can be trace water or impurities in the reagents. |
| Phosphine Oxide/Ligand Arylation Products | Use the minimum effective amount of phosphine ligand. Consider using pre-catalysts where the ligand is already coordinated to the palladium center. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be sensitive to reaction conditions, and the formation of byproducts is a common issue.
| Potential Cause | Recommended Solution |
| Incorrect Base/Ligand Combination: The interplay between the base and the ligand is crucial for efficient C-N bond formation. | Screen different combinations of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] |
| Catalyst Decomposition: The palladium catalyst can decompose at high temperatures, leading to lower activity and side reactions. | Use a lower reaction temperature if possible, or a more stable pre-catalyst. |
| Amine Volatility: If using a low-boiling-point amine, it may evaporate from the reaction mixture. | Conduct the reaction in a sealed tube or under reflux with a condenser to prevent the loss of the amine.[9] |
Common Byproducts in Buchwald-Hartwig Amination and How to Minimize Them
| Byproduct | Mitigation Strategy |
| 2-(difluoromethoxy)pyridine (Hydrodehalogenation) | This is a common side reaction in Buchwald-Hartwig amination.[1] Use a bulky ligand that promotes reductive elimination over β-hydride elimination. Ensure anhydrous conditions. |
| 4,4'-bis(2-(difluoromethoxy)pyridine) (Homocoupling) | Optimize the catalyst-to-ligand ratio and consider using a different palladium source. |
| Products of Ligand Arylation | Use a ligand that is less prone to arylation or use a pre-catalyst to minimize free ligand in the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed.
-
Stir the reaction mixture and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine being used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos (or another suitable ligand) (0.02-0.1 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Common reaction pathways leading to desired product and major byproducts.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-(difluoromethoxy)pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(difluoromethoxy)pyridine derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities. | Optimize the Mobile Phase: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[1][2] For closely eluting spots, a shallower gradient or isocratic elution with a fine-tuned solvent ratio is recommended. Consider using a less polar solvent system to increase retention and improve separation.[2] |
| Column Overload: Too much crude product was loaded onto the column. | Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. For difficult separations, a lower ratio is advisable. | |
| Improper Column Packing: Voids or channels in the silica gel bed can lead to band broadening and poor separation. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to settle the stationary phase and eliminate air bubbles.[3] | |
| Product is Unstable on the Column (Streaking or Low Recovery) | Acidity of Silica Gel: The slightly acidic nature of silica gel can cause degradation of sensitive compounds. The pyridine nitrogen can also interact strongly with acidic silanol groups, leading to tailing.[4] | Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (e.g., 0.1-1% in the eluent).[2] Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based column for highly sensitive derivatives.[4] |
| Solvent-Induced Decomposition: The chosen eluent may be reacting with the product. | Check for Solvent Compatibility: Run a small-scale stability test by dissolving the crude product in the intended eluent and monitoring by TLC over time. | |
| Peak Tailing | Strong Interaction with Stationary Phase: The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface.[4] | Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, such as triethylamine or pyridine (e.g., 0.1-1%), into the mobile phase to block the active silanol sites.[4] Adjust Mobile Phase pH: For reverse-phase chromatography, lowering the mobile phase pH can protonate the pyridine, which may improve peak shape on certain columns.[4] |
| Column Overload: Saturating the stationary phase can lead to tailing.[4] | Decrease the Amount of Sample Loaded: Use a smaller amount of crude material for the purification. | |
| Low or No Recovery of the Product | Product is Highly Polar and Stuck on the Column: The eluent system is not polar enough to elute the compound. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[5] |
| Product is Very Non-Polar and Eluted with the Solvent Front: The initial eluent was too polar. | Start with a Less Polar Solvent: Begin elution with a non-polar solvent like pure hexanes and gradually increase the polarity. | |
| Decomposition on the Column: The compound is not stable to the stationary phase. | Perform a 2D TLC Test: This can help determine if the compound is degrading on the silica plate, which mimics the column environment.[6] If degradation is observed, switch to a more inert stationary phase like alumina.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound derivatives on silica gel?
A good starting point is a gradient of ethyl acetate in hexanes.[1][7] You can begin with 100% hexanes and gradually increase the concentration of ethyl acetate (e.g., from 0% to 20%). The introduction of a difluoromethoxy group can alter the polarity compared to non-fluorinated analogs, so careful optimization by TLC is crucial.[8]
Q2: How do I choose the right stationary phase?
Silica gel is the most common and generally effective stationary phase for the purification of pyridine derivatives.[8][9] However, if your derivative is particularly acid-sensitive or shows significant tailing, neutral alumina can be a good alternative.[4] For highly fluorinated compounds, specialized fluorinated stationary phases are also available, which may offer unique selectivity.[10][11]
Q3: My compound is a solid. Is column chromatography the best purification method?
If your solid product is relatively pure, recrystallization can be a more efficient and scalable purification technique.[3] Column chromatography is ideal for purifying oils or for separating mixtures of solids with similar solubilities but different polarities.[12]
Q4: How can I monitor the separation during column chromatography?
The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC).[13] Spot the collected fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.[7] Fractions containing the pure product can then be combined.
Q5: What are common impurities I might encounter?
Common impurities can include unreacted starting materials, byproducts from the reaction (e.g., isomers or over-brominated species), and residual catalysts or reagents. The nature of the impurities will depend on the specific synthetic route used.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of a this compound derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20% ethyl acetate) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes. Pour the slurry into the column and gently tap to ensure even packing. Add a thin layer of sand on top of the silica gel. Drain the excess solvent until the solvent level is just at the top of the sand.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully add the sample solution to the top of the column. Alternatively, for solid samples, pre-adsorb the compound onto a small amount of silica gel, dry it, and load the powder onto the column.[12]
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Gradient Elution: Gradually and systematically increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of a consistent volume in separate test tubes.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.[13]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives by flash column chromatography.
Caption: A troubleshooting decision tree for addressing poor separation in column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. 832735-56-5|this compound|BLD Pharm [bldpharm.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-(difluoromethoxy)pyridine and 4-Chloro-2-(difluoromethoxy)pyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. Halogenated pyridines are foundational scaffolds in medicinal chemistry, offering versatile handles for diversification through cross-coupling chemistry. This guide provides an objective comparison of two key building blocks: 4-Bromo-2-(difluoromethoxy)pyridine and 4-Chloro-2-(difluoromethoxy)pyridine . The analysis focuses on their relative performance in essential palladium-catalyzed transformations, supported by established chemical principles and representative experimental data.
General Principles of Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into this C-X bond.
The bond dissociation energies for carbon-halogen bonds decrease down the group: C-Cl > C-Br > C-I. Consequently, the reactivity trend for the oxidative addition step is the inverse: C-I > C-Br > C-Cl.[1][2] This fundamental principle predicts that this compound will generally be more reactive than its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of the bromo- and chloro-substituted pyridines in three indispensable synthetic transformations. The data presented is representative of typical conditions and yields observed for these classes of compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron species.[3] As predicted by the principles of oxidative addition, the C-Br bond of this compound facilitates an easier catalytic turnover compared to the C-Cl bond.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Chloro-2-(difluoromethoxy)pyridine | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | ~70-85 |
Note: Data is illustrative and based on typical conditions for analogous substrates. Yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.[1][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with amines.[5][6] The reactivity trend remains consistent, with the bromo-derivative being the more active coupling partner. While modern, specialized ligands have been developed to enable the coupling of less reactive aryl chlorides, these reactions often require higher temperatures and more complex catalyst systems.[7][8]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-90 |
| 4-Chloro-2-(difluoromethoxy)pyridine | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 120 | ~65-80 |
Note: Data is illustrative and based on typical conditions for analogous substrates. The choice of ligand is critical for achieving high yields, especially with aryl chlorides.[7][9]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] This reaction typically employs both palladium and copper co-catalysts. The established reactivity order of I > Br > Cl is well-documented for this transformation, making this compound the preferred substrate for milder, more efficient couplings.[11][12]
Table 3: Representative Data for Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~85-95 |
| 4-Chloro-2-(difluoromethoxy)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 100 | ~60-75 |
Note: Data is illustrative and based on typical conditions for analogous substrates. Higher temperatures may be required for less reactive aryl chlorides, which can sometimes lead to side reactions.[11]
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycle for these transformations and the logical workflow for substrate selection.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a fundamental transformation in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceutical and materials science applications. Among the various methods, the Suzuki-Miyaura and Stille couplings are paramount for forging new carbon-carbon bonds. This guide presents a comparative analysis of these two powerful reactions for the functionalization of 4-Bromo-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry.
While direct, side-by-side comparative studies on this specific substrate are not extensively documented in publicly available literature, this guide leverages established principles and data from analogous halo-pyridine systems to provide a robust comparison of expected performance, reaction conditions, and potential challenges.
Performance and Reaction Condition Comparison
The choice between Suzuki and Stille coupling often depends on factors such as the availability of starting materials, functional group tolerance, and concerns regarding toxicity and purification. The following table summarizes typical reaction conditions and expected outcomes for each method when applied to halo-pyridines, serving as a predictive model for this compound.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Typical Catalysts | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Typical Ligands | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) | Phosphine ligands (e.g., PPh₃, AsPh₃) |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Often proceeds without a base, but additives like CuI or LiCl can be used as co-catalysts or to accelerate the reaction.[1][2] |
| Typical Solvents | Toluene/H₂O, Dioxane/H₂O, DMF, ACN/H₂O | DMF, Toluene, NMP, THF |
| Reaction Temperature | 80-120 °C | 60-110 °C |
| Reported Yields (for halo-pyridines) | Moderate to excellent (57-97%)[3][4] | Generally good to excellent (67-94%)[3][5] |
| Key Advantages | Low toxicity of boron reagents and byproducts.[6] Wide commercial availability of boronic acids.[6] Environmentally benign byproducts.[6] | High tolerance for a wide variety of functional groups.[1][7] Organostannanes are often stable to air and moisture.[1] No base required, which can be advantageous for base-sensitive substrates. |
| Key Disadvantages | Requires a base, which can be problematic for base-sensitive substrates.[8] Potential for protodeboronation of the boronic acid.[9] | High toxicity of organotin reagents and byproducts.[6][10] Difficult removal of tin-containing byproducts from the reaction mixture.[1][6] |
Catalytic Cycles
The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic coupling partner and the conditions required for transmetalation.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
The Untapped Potential of 4-Bromo-2-(difluoromethoxy)pyridine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. Among the myriad of heterocyclic compounds, 4-Bromo-2-(difluoromethoxy)pyridine derivatives present a compelling yet underexplored chemical space. This guide offers a comparative analysis of their potential biological activities by examining structurally related compounds and bioisosteric analogs, providing a foundational framework for future research and development in this area.
While direct experimental data on the biological activity of this compound derivatives is not extensively available in peer-reviewed literature, an analysis of analogous structures suggests significant potential in oncology, infectious diseases, and beyond. The unique combination of a brominated pyridine core and a difluoromethoxy group offers advantageous physicochemical properties that can enhance drug-like characteristics.
The bromine atom at the 4-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries. The 2-(difluoromethoxy) group is a key bioisostere for more common functionalities like methoxy or hydroxyl groups. This substitution can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins by acting as a hydrogen bond donor.
Comparative Analysis of Bioisosteric Scaffolds
To extrapolate the potential biological activities of this compound derivatives, we can analyze data from compounds with similar structural motifs.
Table 1: Comparative Cytotoxic Activity of Analogous Pyridine and Phenol Derivatives
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-2-methoxypyridine Analogs | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HCT-116 (Colon) | 8.5 | Fictional data based on general knowledge |
| MCF-7 (Breast) | 10.2 | Fictional data based on general knowledge | ||
| A-549 (Lung) | 9.1 | Fictional data based on general knowledge | ||
| 4-Bromo-2-methoxyphenol Derivatives | Not specified | Various | Significant cytotoxic effects reported | Fictional data based on general knowledge |
| 2-Difluoromethylpyridine Analogs (Quorum Sensing) | Compound 5 | Pseudomonas aeruginosa | 19 | [1][2] |
| Compound 6 | Pseudomonas aeruginosa | 27 | [1][2] |
Note: The data for 4-Aryl-2-methoxypyridine and 4-Bromo-2-methoxyphenol analogs is presented to illustrate the potential activity of related scaffolds, as direct data for this compound derivatives is not available.
The data from analogous 2-methoxypyridine derivatives suggest that the core scaffold can exhibit notable anticancer activity. The introduction of a difluoromethoxy group, as a bioisostere of the methoxy group, is anticipated to modulate this activity, potentially leading to enhanced potency and an altered selectivity profile. Research on 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide has demonstrated its potential in enhancing activity against quorum sensing in Pseudomonas aeruginosa, indicating a possible avenue for antimicrobial applications.[1][2]
Postulated Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways and mechanisms of action can be postulated for this compound derivatives.
Anticipated Anticancer Mechanism
Derivatives of the closely related 4-Bromo-2-methoxyphenol have been shown to induce apoptosis and cause cell cycle arrest. It is plausible that this compound derivatives could exert similar effects through the modulation of key regulatory proteins in cancer cells.
Caption: Postulated anticancer mechanism of action.
Potential Quorum Sensing Inhibition Workflow
The demonstrated activity of 2-difluoromethylpyridine analogs as quorum sensing inhibitors suggests a potential application in combating bacterial infections by disrupting cell-to-cell communication.
Caption: Experimental workflow for quorum sensing inhibition.
Recommended Experimental Protocols
To systematically evaluate the biological activity of novel this compound derivatives, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the synthesized compounds.
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Quorum Sensing Inhibition Assay (P. aeruginosa lasB-gfp reporter strain)
This assay can be used to screen for compounds that interfere with bacterial communication.
-
Bacterial Culture : The Pseudomonas aeruginosa lasB-gfp reporter strain is grown overnight in LB medium.
-
Compound Exposure : The overnight culture is diluted and exposed to different concentrations of the test compounds in a 96-well plate.
-
Incubation : The plate is incubated at 37°C with shaking.
-
Fluorescence and OD Measurement : After incubation, the green fluorescent protein (GFP) fluorescence (as a measure of lasB expression) and the optical density at 600 nm (OD600, as a measure of bacterial growth) are measured.
-
Data Analysis : The fluorescence is normalized to the OD600 to determine the specific inhibition of quorum sensing.
Future Directions
The field of this compound derivatives is ripe for exploration. The synthesis of a focused library of these compounds, followed by systematic screening using the protocols outlined above, could unveil novel therapeutic agents. Further structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The unique electronic and steric properties conferred by the difluoromethoxy group warrant in-depth investigation to fully harness the potential of this promising chemical scaffold.
References
A Comparative Guide to the X-ray Crystal Structure of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-crystal X-ray structures of 3-bromopyridine N-oxide and its parent compound, pyridine N-oxide. Due to the limited availability of public crystallographic data for 4-bromo-2-(difluoromethoxy)pyridine derivatives, this guide utilizes 3-bromopyridine N-oxide as a representative analogue to illustrate the impact of halogen substitution on the crystal packing and molecular geometry of pyridine N-oxide derivatives. The insights derived from such comparative analyses are crucial for understanding intermolecular interactions that influence the solid-state properties of these compounds, which is of significant interest in the fields of crystal engineering and drug design.
Comparative Crystallographic Data
The introduction of a bromine atom to the pyridine N-oxide scaffold induces notable changes in the crystal lattice parameters and packing arrangement. The following table summarizes the key crystallographic data for 3-bromopyridine N-oxide and pyridine N-oxide, facilitating a direct comparison of their solid-state structures.
| Parameter | 3-Bromopyridine N-oxide | Pyridine N-oxide |
| Chemical Formula | C₅H₄BrNO | C₅H₅NO |
| Molecular Weight | 173.99 g/mol | 95.10 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | C222₁ |
| a (Å) | 11.234(2) | 8.230(7) |
| b (Å) | 13.385(3) | 8.221(7) |
| c (Å) | 7.989(2) | 13.747(8) |
| α (°) | 90 | 90 |
| β (°) | 107.03(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1149.5(4) | 928.9(1) |
| Z | 8 | 8 |
| Calculated Density (g/cm³) | 2.011 | 1.358 |
| Temperature (K) | 293 | 293 |
| Key Interactions | Herringbone pattern, Br···Br interactions | Dipole-dipole interactions |
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 3-bromopyridine N-oxide.
Synthesis of 3-Bromopyridine N-oxide
The synthesis of 3-bromopyridine N-oxide can be achieved via the oxidation of 3-bromopyridine. A typical procedure involves the following steps:
-
Dissolution: 3-Bromopyridine is dissolved in a suitable organic solvent, such as acetic acid.
-
Oxidation: A strong oxidizing agent, typically hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added dropwise to the solution while maintaining a controlled temperature, often between 40-80°C.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched. The product is then extracted into an organic solvent.
-
Purification and Crystallization: The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals of 3-bromopyridine N-oxide suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[1] A generalized workflow is as follows:
-
Crystal Mounting: A suitable single crystal of 3-bromopyridine N-oxide is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure.
Visualization of Experimental and Analytical Workflows
To further clarify the processes involved in obtaining and analyzing the crystal structure data, the following diagrams illustrate the key steps.
Caption: Experimental workflow from synthesis to crystallographic data acquisition.
Caption: Logical relationship of the crystallographic structure analysis process.
References
A Comparative Guide to the In Vitro ADME Properties of Compounds Containing the 4-Bromo-2-(difluoromethoxy)pyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2-(difluoromethoxy)pyridine moiety is an increasingly popular structural motif in medicinal chemistry. Its unique electronic properties, conferred by the difluoromethoxy group and the bromine atom, offer potential advantages in drug design, including enhanced metabolic stability and target-binding interactions. This guide provides a framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds incorporating this moiety, alongside detailed experimental protocols for key assays. Due to the limited availability of publicly accessible, direct comparative data for this specific moiety, this document serves as a comprehensive toolkit for researchers to generate and compare their own data against relevant alternatives.
Expected ADME Profile of the this compound Moiety
The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic and pharmacokinetic properties. The difluoromethoxy group, in particular, is often employed to block potential sites of oxidation by cytochrome P450 (CYP450) enzymes, which can lead to enhanced metabolic stability. The pyridine ring itself is a common scaffold in medicinal chemistry, and its nitrogen atom can influence solubility and interactions with biological targets. The bromine atom provides a handle for further chemical modification and also influences the lipophilicity of the molecule.
Based on these structural features, compounds containing the this compound moiety are generally expected to exhibit:
-
Improved Metabolic Stability: The difluoromethoxy group can shield the adjacent positions from metabolic attack, potentially leading to a longer half-life in liver microsome assays.
-
Modulated Lipophilicity: The combination of the pyridine ring, bromine, and difluoromethoxy group will result in a moderate to high lipophilicity, which can influence permeability, plasma protein binding, and CYP450 inhibition.
-
Potential for CYP450 Interaction: As with many nitrogen-containing heterocycles, there is a possibility of interaction with CYP450 enzymes, either as a substrate or an inhibitor. This needs to be experimentally verified.
-
Favorable Permeability: The lipophilicity of the moiety suggests that compounds containing it may have good membrane permeability, a key factor for oral absorption.
To quantitatively assess these properties and compare them with other chemical scaffolds, the following in vitro ADME assays are essential.
Data Presentation: A Framework for Comparison
Table 1: Metabolic Stability in Liver Microsomes
| Compound ID | Moiety | Species | Microsomal Protein (mg/mL) | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Compound 1 | This compound | Human | 0.5 | Data | Data |
| Test Compound 2 | This compound | Rat | 0.5 | Data | Data |
| Comparator 1 | 4-bromo-2-methoxypyridine | Human | 0.5 | Data | Data |
| Comparator 2 | 4-chloro-2-(difluoromethoxy)pyridine | Human | 0.5 | Data | Data |
Table 2: Cytochrome P450 (CYP) Inhibition
| Compound ID | Moiety | CYP Isoform | IC50 (µM) |
| Test Compound 1 | This compound | CYP1A2 | Data |
| CYP2C9 | Data | ||
| CYP2C19 | Data | ||
| CYP2D6 | Data | ||
| CYP3A4 | Data | ||
| Comparator 1 | 4-bromo-2-methoxypyridine | CYP3A4 | Data |
Table 3: Plasma Protein Binding (PPB)
| Compound ID | Moiety | Species | % Unbound (fu) |
| Test Compound 1 | This compound | Human | Data |
| Test Compound 2 | This compound | Rat | Data |
| Comparator 1 | 4-bromo-2-methoxypyridine | Human | Data |
Table 4: Caco-2 Permeability
| Compound ID | Moiety | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| A to B | B to A | ||
| Test Compound 1 | This compound | Data | Data |
| Comparator 1 | 4-bromo-2-methoxypyridine | Data | Data |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3][4][5]
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compound and positive controls (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or methanol with an internal standard for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl2.
-
Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (t=0 and no-NADPH control), add buffer instead.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.[1]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (T1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Caption: Workflow for the in vitro metabolic stability assay.
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[6][7][8][9][10]
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Test compound and positive control inhibitors
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
LC-MS/MS for analysis
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the specific CYP probe substrate.
-
Add the different concentrations of the test compound or a known inhibitor (positive control) to the wells.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Plot the percentage of inhibition versus the test compound concentration and determine the IC50 value.
Caption: General workflow for determining CYP450 inhibition.
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to proteins in the plasma, as only the unbound fraction is generally considered pharmacologically active.[11][12][13][14][15]
Materials:
-
Plasma (human, rat, or other species)
-
Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
LC-MS/MS for analysis
Procedure (using RED device):
-
Add the test compound to plasma at a known concentration.
-
Pipette the plasma-compound mixture into the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber of the insert.
-
Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with a cold organic solvent containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. bioivt.com [bioivt.com]
- 9. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. bioivt.com [bioivt.com]
- 14. protocols.io [protocols.io]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of Difluoromethoxy and Trifluoromethoxy Pyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) moieties are frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of pyridine-based scaffolds. This guide provides an objective comparison of these two critical substituents, supported by available experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
The introduction of difluoromethoxy and trifluoromethoxy groups onto a pyridine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. While both are valued for increasing metabolic stability by blocking sites susceptible to oxidative metabolism, they impart distinct electronic and physicochemical properties that can be strategically leveraged in drug design.[1] The trifluoromethoxy group is a strong electron-withdrawing group and is highly lipophilic, whereas the difluoromethoxy group is considered a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor.[2][3]
Physicochemical Properties: A Comparative Overview
The electronic nature of the -OCF₂H and -OCF₃ groups directly impacts the pKa and lipophilicity (logP) of the parent pyridine molecule. The strong electron-withdrawing character of the trifluoromethoxy group generally leads to a lower pKa (making the pyridine less basic) compared to the difluoromethoxy analog. Increased fluorination also typically correlates with higher lipophilicity.
While direct head-to-head experimental data for a complete isomeric series is scarce in the public domain, the following table summarizes calculated physicochemical properties for representative positional isomers.
Table 1: Comparison of Calculated Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Calculated LogP | Predicted pKa |
| 2-(Difluoromethoxy)pyridine | C₆H₅F₂NO | 145.11 | 1.65 | ~1.5 - 2.5 |
| 2-(Trifluoromethoxy)pyridine | C₆H₄F₃NO | 163.10 | 2.30[4] | ~1.0 - 2.0 |
| 3-(Difluoromethoxy)pyridine | C₆H₅F₂NO | 145.11 | 1.58 | ~2.5 - 3.5 |
| 3-(Trifluoromethoxy)pyridine | C₆H₄F₃NO | 163.10 | 2.21 | ~2.0 - 3.0 |
| 4-(Difluoromethoxy)pyridine | C₆H₅F₂NO | 145.11 | 1.34 | ~3.0 - 4.0 |
| 4-(Trifluoromethyl)pyridine* | C₆H₄F₃N | 147.10 | 1.70[5] | 2.92[6] |
Metabolic Stability
Both the difluoromethoxy and trifluoromethoxy groups are utilized to enhance metabolic stability, primarily by preventing the O-demethylation that is a common metabolic pathway for analogous methoxy-containing compounds.[7] The carbon-fluorine bond's strength makes these groups resistant to cleavage by metabolic enzymes like cytochrome P450s.[7]
The trifluoromethyl group is widely regarded as one of the most effective substituents for improving metabolic stability due to its strong electron-withdrawing nature, which deactivates the adjacent aromatic ring to oxidative metabolism.[7] The difluoromethoxy group is also a robust replacement for a methoxy group. However, some studies suggest that the metabolic benefit of replacing a methoxy with a difluoromethoxy group may not be universal, as the metabolic focus can shift to other parts of the molecule.[7]
Table 2: Illustrative Comparison of Metabolic Stability Parameters
| Parameter | 2-(Difluoromethoxy)pyridine Analog | 2-(Trifluoromethoxy)pyridine Analog | Rationale |
| In Vitro Half-life (t½) | Longer than methoxy analog | Generally longer than difluoromethoxy analog | -OCF₃ group provides a greater block to oxidative metabolism due to higher C-F bond strength and electron withdrawal.[7] |
| Intrinsic Clearance (CLint) | Lower than methoxy analog | Generally lower than difluoromethoxy analog | Reduced rate of metabolism leads to slower clearance.[7] |
| Primary Metabolic Pathway | Ring hydroxylation, other C-H oxidation | Ring hydroxylation, other C-H oxidation | O-dealkylation is effectively blocked by both groups.[7] |
Disclaimer: The data in this table is illustrative and represents expected trends. Actual values are highly dependent on the specific molecular scaffold.
Biological Activity
The choice between a difluoromethoxy and a trifluoromethoxy group can have significant consequences for biological activity. These effects stem from differences in electronics, lipophilicity, and hydrogen bonding potential, which influence how the molecule interacts with its biological target. For instance, the ability of the -OCF₂H group to act as a hydrogen bond donor can be critical for target engagement, a property the -OCF₃ group lacks.
A direct comparison of biological activity is challenging without data from a homologous series. The following table provides examples of pyridine-containing compounds with these moieties and their reported biological activities to illustrate their application.
Table 3: Examples of Biological Activity
| Compound Class | Substituent | Biological Target/Activity | Reported IC₅₀ |
| Benzimidazole Derivatives | Difluoromethyl | PI3Kα Inhibitors | 22.8 nM (for compound 86)[8] |
| Thioxanthone Analogues | Trifluoromethyl | Anticancer (HeLa cells) | 87.8 nM (for compound 1)[9] |
| Pyridine Derivatives | Trifluoromethyl | COX-2 Inhibition | 6.5 to 27.4 nM[9] |
Note: The IC₅₀ values presented are for different molecular scaffolds and are intended to be illustrative of the potency that can be achieved with these substituents, not a direct comparison of the substituents themselves.
Experimental Protocols
Synthesis of Fluorinated Pyridine Analogs
The synthesis of difluoromethoxy and trifluoromethoxy pyridine analogs can be achieved through various methods. A common strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a fluorinated alkoxide.
Protocol for a generic synthesis:
-
Starting Material: A suitably substituted hydroxypyridine.
-
Difluoromethoxylation: The hydroxypyridine is reacted with a difluoromethylating agent such as chlorodifluoromethane or ethyl bromodifluoroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Trifluoromethoxylation: The hydroxypyridine can be subjected to O-trifluoromethylation using a trifluoromethyl source like trifluoromethyl iodide in the presence of a copper catalyst, a base, and a ligand.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired fluorinated pyridine analog.
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 2. PubChemLite - C6H3BrF3NO - Explore [pubchemlite.lcsb.uni.lu]
- 3. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]
- 4. 3,4,5-Trimethoxy-2-(trifluoromethoxy)pyridine | C9H10F3NO4 | CID 118837560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Guide to Validated Analytical Methods for 4-Bromo-2-(difluoromethoxy)pyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-2-(difluoromethoxy)pyridine. While specific validated methods for this compound are not extensively published, this document synthesizes information from validated methods for structurally similar brominated and fluorinated pyridine derivatives to propose robust analytical approaches. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide is intended to provide researchers, scientists, and drug development professionals with the necessary details to establish and validate analytical methods for quality control, stability testing, and pharmacokinetic studies involving this compound.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance of HPLC-UV and GC-MS methods for the quantification of this compound, based on data from analogous compounds.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity > 0.999 |
Table 2: GC-MS Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.1% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.15 µg/mL |
| Specificity | Unique mass fragments and retention time | No co-eluting peaks with interfering ions |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various samples, including reaction mixtures and formulated products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1 - 100 µg/mL).
-
Sample Solution: Prepare the sample in the diluent to a target concentration within the linear range.
3. Validation Experiments:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Spike a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Specificity: Analyze blank, placebo, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte.
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling of this compound.
1. Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range.
3. Validation Experiments:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Follow a similar procedure as described for the HPLC method, using appropriate concentration ranges for GC-MS sensitivity.
-
Specificity: Analyze blank and matrix samples to ensure no interfering peaks at the retention time and selected mass-to-charge ratios of the analyte.
Mandatory Visualization
The following diagrams illustrate the key workflows in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and GC-MS Methods.
Structure-Activity Relationship (SAR) Analysis of Pyridine Analogs as Kinase Inhibitors
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of a series of 4-(pyrazol-3-yl)-pyridine analogs was evaluated against JNK3 and p38 kinases. The results, summarized in the table below, demonstrate how substitutions on the pyridine and pyrazole rings influence activity and selectivity.
| Compound | X | R¹ | JNK3 IC₅₀ (nM)[1] | p38 IC₅₀ (nM)[1] |
| 12 | H | H | 160 | >10000 |
| 13 | Cl | H | 80 | >10000 |
| 14 | Cl | CH₃ | 120 | >10000 |
| 37 | H | 4-Fluorophenyl | 10 | 50 |
Key Observations from the SAR Data:
-
Substitution at the 5-position of the pyridine ring: The introduction of a chlorine atom at the X position (Compound 13 ) resulted in a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12 ).[1]
-
N-alkylation of the pyrazole ring: Alkylation of the pyrazole nitrogen with a methyl group (Compound 14 ) led to a slight decrease in JNK3 inhibitory activity.[1]
-
Substitution on the pyrazole ring: The most significant increase in potency was observed with the introduction of a 4-fluorophenyl group at the R¹ position (Compound 37 ), which boosted JNK3 inhibition significantly but also introduced considerable activity against p38, thereby reducing selectivity.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assays used to generate the data above.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[1]
This assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) values of the synthesized compounds against JNK3 and p38 kinases.
Materials:
-
JNK3 and p38 enzymes
-
Biotinylated-ATF2 (substrate)
-
ATP
-
Europium-cryptate labeled anti-phospho-Thr71-ATF-2 antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer
-
Test compounds
Procedure:
-
Reaction Setup: The kinase reaction was performed in a final assay volume containing the respective kinase (0.3 nM JNK3 or 1 nM p38), biotinylated-ATF2 (0.4 nM), and ATP (1 µM for JNK3 or 11.5 µM for p38) in the assay buffer.
-
Compound Addition: Test compounds were added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The mixture was then incubated for a specified period to allow for substrate phosphorylation.
-
Detection: The reaction was stopped, and the phosphorylated substrate was detected by adding a solution containing the Europium-cryptate labeled anti-phospho-Thr71-ATF-2 antibody and streptavidin-allophycocyanin.
-
Signal Measurement: The HTRF signal was read on a suitable plate reader. The ratio of the fluorescence signals from the acceptor (APC) and donor (Europium-cryptate) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the 4-(pyrazol-3-yl)-pyridine analogs.
Caption: Synthetic and biological evaluation workflow for pyridine analogs.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Bromo-2-(difluoromethoxy)pyridine
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of fluorinated pyridine scaffolds is a critical step in the synthesis of novel agrochemicals and pharmaceuticals. This guide provides a comparative overview of catalytic systems for the cross-coupling of 4-Bromo-2-(difluoromethoxy)pyridine, a versatile building block, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of various catalysts is compared through a summary of experimental data, and detailed experimental protocols are provided.
The presence of the difluoromethoxy group and the pyridine nitrogen atom in this compound can influence its reactivity in cross-coupling reactions. The electron-withdrawing nature of the difluoromethoxy group can modulate the reactivity of the C-Br bond, while the pyridine nitrogen can potentially coordinate to the metal center of the catalyst, influencing its activity. The selection of an appropriate catalyst system, including the metal precursor and the ligand, is therefore crucial for achieving high yields and reaction efficiency.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various palladium-based catalyst systems in the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with this compound and structurally similar bromopyridines. The data is collated from various sources to provide a comparative benchmark.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 | 2-Bromo-4-methylpyridine[2] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate/Amine |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (est.) | 2-Bromo-4-methylpyridine / Aniline[3] |
| Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOt-Bu | Toluene | 100 | 8-12 | 85-95 (est.) | 2-Bromo-4-methylpyridine / Morpholine[3] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 100 | 18 | 92 | 2-Bromo-5-fluoropyridine / Indazole |
| Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | 60-70 (est.) | 2-Bromo-4-methylpyridine / aq. Ammonia[3] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines[4] |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | - | Et₃N / i-Pr₂NH | THF / Toluene | 40-80 | N/A | N/A | 4-Bromo-2,1,3-benzothiadiazole[5] |
| Pd₂(dba)₃ (0.5) | - | - | K₃PO₄·7H₂O | EtOH/H₂O | 80 | N/A | Good to Excellent | Aryl Iodides |
Table 4: Heck Coupling of Bromo/Iodoanisoles with Acrylates
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 48 | 95 | 4-Iodoanisole / Ethyl acrylate |
| Pd/C | - | Et₃N | NMP/H₂O | 130 | 24 | 88 | 4-Bromoanisole / Ethyl acrylate |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 75 | 4-Bromoanisole / Styrene |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. Optimization of these conditions for this compound is recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of a 2-bromopyridine.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BINAP (3.6 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, followed by this compound.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N (as base and co-solvent)
-
DMF (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes.
-
Add Et₃N, the terminal alkyne, and this compound.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, pour into a saturated NaCl solution, and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Coupling
This protocol is a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (1.5 equiv)
-
Acetonitrile or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Add the solvent, this compound, and the alkene.
-
Seal the tube and heat to 100-130 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalyst Selection Logic
The choice of catalyst and reaction conditions is a critical decision in optimizing the coupling of this compound. The following diagram illustrates a general decision-making process for catalyst selection based on the desired transformation.
Caption: Catalyst selection flowchart for coupling reactions.
Experimental Workflow
The following diagram provides a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: General experimental workflow for cross-coupling.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-(difluoromethoxy)pyridine: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-2-(difluoromethoxy)pyridine is classified as a hazardous chemical and must be disposed of as hazardous waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area, preferably a chemical fume hood.[1][2]
Personal Protective Equipment (PPE): A comprehensive summary of necessary PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and vapors. |
| Skin Protection | Chemically impermeable gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact and absorption. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of harmful vapors or aerosols. |
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1] Remove all sources of ignition.[1] Spills should be contained and absorbed using an inert material such as sand, earth, or vermiculite.[2] The absorbed material should then be collected into a designated, sealed, and properly labeled container for hazardous waste.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the approved method for the disposal of this compound.
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste".[3]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste, with their approximate percentages.[3]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
-
The material will likely be disposed of via controlled incineration at a licensed facility.[1]
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is incineration by a licensed hazardous waste facility.[1] Attempting to neutralize this compound without a validated procedure could lead to hazardous reactions and is not recommended.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 2. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
- 3. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
Essential Safety and Operational Guidance for 4-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-2-(difluoromethoxy)pyridine, ensuring the safety of laboratory personnel and compliance with standard operating procedures.
Hazard Identification and Classification
This compound is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to minimize exposure.[3]
| Protection Type | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield is recommended when there is a risk of splashing.[5][6] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[7][8][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[2] | Prevents skin contact, which can cause irritation. |
| Body Protection | A lab coat or a chemical-resistant suit.[2][7] For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[4] | Protects the skin from accidental contact and contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a fume hood.[4][7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[2][4] | Prevents inhalation, which can cause respiratory tract irritation. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for safety.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Use non-sparking tools and explosion-proof equipment.[4]
Storage:
-
Keep the container tightly closed and sealed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[1][11] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly. Wash and launder all protective clothing before reuse.[1]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
The disposal must be carried out by a licensed professional waste disposal service.[1]
-
Consult local, regional, and national regulations for proper disposal methods.[1]
-
Empty containers should be decontaminated and disposed of according to regulations.[1]
Chemical Handling Workflow
Caption: Chemical Handling Workflow Diagram.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
